1,4-DI(Pyridin-4-YL)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLXRVKVOYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413261 | |
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113682-56-7 | |
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 4,4'-(1,4-Phenylene)bispyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-(1,4-Phenylene)bispyridine, also known as 1,4-bis(4-pyridyl)benzene, is a versatile organic ligand extensively utilized in the fields of supramolecular chemistry, crystal engineering, and materials science. Its rigid, linear geometry and ditopic nitrogen donor sites make it an exceptional building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This guide provides a comprehensive overview of the molecular structure of 4,4'-(1,4-Phenylene)bispyridine, including detailed structural parameters, experimental protocols for its synthesis and characterization, and a visualization of its role in the formation of coordination polymers.
Molecular Structure and Properties
4,4'-(1,4-Phenylene)bispyridine possesses a planar, conjugated structure consisting of a central benzene ring linked to two pyridine rings at the para positions. This arrangement results in a linear and rigid molecule with two terminal nitrogen atoms capable of coordinating to metal centers.
Structural Parameters
The structural parameters of 4,4'-(1,4-Phenylene)bispyridine have been determined through single-crystal X-ray diffraction studies, often in the form of its co-crystals or coordination complexes. The following table summarizes key bond lengths and angles, providing insight into the molecule's geometry.
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C-C (phenyl ring) | ~1.39 | Average carbon-carbon bond length in the benzene ring. |
| C-C (pyridyl ring) | ~1.38 | Average carbon-carbon bond length in the pyridine rings. |
| C-N (pyridyl ring) | ~1.34 | Average carbon-nitrogen bond length in the pyridine rings. |
| C-C (inter-ring) | ~1.49 | Bond length between the phenyl and pyridyl rings. |
| Bond Angles | ||
| C-C-C (phenyl ring) | ~120 | Internal bond angle within the benzene ring. |
| C-C-C (pyridyl ring) | ~120 | Internal bond angle within the pyridine rings. |
| C-N-C (pyridyl ring) | ~117 | Bond angle around the nitrogen atom in the pyridine rings. |
| C-C-C (inter-ring) | ~121 | Angle at the linkage point between the rings. |
| Dihedral Angle | ||
| Phenyl-Pyridyl | Varies | The dihedral angle between the planes of the phenyl and pyridyl rings can vary depending on the crystal packing environment, but the molecule tends towards planarity. |
Note: The values presented are averaged from various crystallographic studies of compounds containing the 4,4'-(1,4-Phenylene)bispyridine moiety. Exact values may differ slightly depending on the specific crystalline environment.
Experimental Protocols
The synthesis and characterization of 4,4'-(1,4-Phenylene)bispyridine are crucial for its application in materials science. The following protocols outline standard procedures.
Synthesis via Suzuki Coupling
A common and effective method for the synthesis of 4,4'-(1,4-Phenylene)bispyridine is the palladium-catalyzed Suzuki coupling reaction.
Materials:
-
1,4-Dibromobenzene
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic acid (2.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, confirming the successful synthesis.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal, allowing for the precise determination of bond lengths, bond angles, and crystal packing.
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of the bulk material.
Visualization of Experimental Workflow
The primary application of 4,4'-(1,4-Phenylene)bispyridine is as a linker in the formation of coordination polymers and metal-organic frameworks. The following diagram illustrates a typical experimental workflow for the synthesis of a coordination polymer using this ligand.
Caption: Experimental workflow for coordination polymer synthesis.
The molecular structure of 4,4'-(1,4-Phenylene)bispyridine can be visualized as follows:
Caption: Molecular structure of 4,4'-(1,4-Phenylene)bispyridine.
Conclusion
4,4'-(1,4-Phenylene)bispyridine stands as a cornerstone ligand in the development of advanced materials. Its well-defined molecular structure, characterized by rigidity and strategically positioned donor atoms, allows for the predictable assembly of complex supramolecular architectures. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this molecule in areas ranging from gas storage and separation to catalysis and sensing. The continued investigation into the properties and applications of materials derived from this fundamental building block promises to yield further innovations in materials science and beyond.
An In-Depth Technical Guide to the Synthesis and Characterization of the DPyBz Ligand
Introduction
The ligand 3,5-di(pyridin-2-yl)benzoic acid, herein referred to as DPyBz, is a versatile organic molecule that has garnered interest within the research and drug development communities. Its structure, featuring a central benzoic acid core flanked by two pyridyl rings, provides multiple coordination sites, making it an attractive candidate for the development of metal-organic frameworks (MOFs), catalysts, and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of the DPyBz ligand, tailored for researchers, scientists, and professionals in drug development.
Synthesis of 3,5-di(pyridin-2-yl)benzoic Acid (DPyBz)
The synthesis of DPyBz is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to forming the carbon-carbon bonds between the central phenyl ring and the two pyridyl moieties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of DPyBz from 3,5-dibromobenzoic acid and 2-pyridylboronic acid.
Materials:
-
3,5-Dibromobenzoic acid
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Toluene
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dibromobenzoic acid (1.0 equivalent), 2-pyridylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure. Add water to the residue and acidify with 2M HCl to a pH of approximately 4-5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain pure 3,5-di(pyridin-2-yl)benzoic acid.
Synthesis Workflow
Caption: Suzuki-Miyaura synthesis of DPyBz ligand.
Characterization of DPyBz
Thorough characterization is essential to confirm the identity and purity of the synthesized DPyBz ligand. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the DPyBz ligand.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the protons on the central benzoic acid ring and the two pyridyl rings.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the different carbon environments within the molecule, including the carboxyl carbon and the carbons of the aromatic rings.
| Technique | Parameter | Expected Data |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons. |
| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic and carboxyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the DPyBz ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
| Technique | Parameter | Expected Value for C₁₇H₁₂N₂O₂ |
| Mass Spec. | [M+H]⁺ (m/z) | 277.0977 |
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should be in close agreement with the theoretical values calculated from the molecular formula.[1]
| Element | Theoretical % |
| Carbon (C) | 73.90 |
| Hydrogen (H) | 4.38 |
| Nitrogen (N) | 10.14 |
Characterization Workflow
Caption: Characterization workflow for DPyBz ligand.
Potential Biological Applications
While specific signaling pathways involving the DPyBz ligand are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug development. Pyridine and benzoic acid derivatives are known to exhibit a wide range of biological activities. The DPyBz ligand could serve as a scaffold for the design of enzyme inhibitors or receptor modulators. Further research is required to elucidate its specific biological targets and mechanisms of action.
Logical Relationship of Drug Discovery
Caption: DPyBz in a drug discovery workflow.
This technical guide provides a foundational understanding of the synthesis and characterization of the DPyBz ligand. The detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, along with the expected characterization data, offers a practical resource for researchers. While its specific biological role is yet to be fully explored, the structural features of DPyBz make it a promising candidate for further investigation in the field of drug discovery and materials science.
References
Solubility of 1,4-Di(pyridin-4-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Di(pyridin-4-yl)benzene is a rigid, linear organic compound widely utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs). Its solubility is a critical parameter for the synthesis, purification, and application of these materials. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common solvents, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide emphasizes qualitative solubility and the methodologies for its empirical determination.
Introduction
This compound, also known as 4,4'-(1,4-Phenylene)bispyridine, is a crystalline solid that serves as a fundamental building block in supramolecular chemistry and materials science.[1][2] Its rigid structure, featuring two terminal pyridine rings linked by a central benzene ring, makes it an ideal candidate for constructing porous coordination polymers and MOFs.[2] The solubility of this linker in various solvents is a crucial factor that influences the choice of reaction conditions, crystallization processes, and the ultimate properties of the resulting materials. Understanding and predicting its solubility is therefore of significant practical importance for researchers in these fields.
Qualitative Solubility of this compound
While precise quantitative solubility data for this compound is not extensively documented in scientific literature, qualitative information can be inferred from its chemical structure and from procedures reported for its synthesis and use.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both aromatic (nonpolar) and pyridyl (polar) functionalities, suggesting a nuanced solubility profile.
Based on its use in synthesis, particularly for MOFs, this compound is known to be soluble in polar aprotic solvents.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are commonly used in the synthesis of MOFs involving this compound, indicating their ability to dissolve this linker. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Synthesis procedures have reported the use of dichloromethane for extraction, suggesting at least moderate solubility.[1] |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The presence of the benzene ring suggests some affinity, though the polar pyridine groups may limit solubility. |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The pyridine nitrogen atoms can act as hydrogen bond acceptors, but the large nonpolar aromatic core likely limits solubility in highly polar protic solvents. Synthesis procedures show precipitation from aqueous solutions.[1] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant polarity from the pyridine rings makes solubility in nonpolar aliphatic solvents highly unlikely. |
Experimental Protocols for Solubility Determination
Given the absence of comprehensive quantitative data, experimental determination of the solubility of this compound is often necessary. The following are standard methodologies that can be employed.
Gravimetric Method (Shake-Flask)
The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Phase Separation:
-
Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).
-
Spectroscopic Method
For compounds with a chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility.
Protocol:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1).
-
-
Measurement and Calculation:
-
Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
-
Visualizations
Logical Relationship in Solubility Prediction
The following diagram illustrates the "like dissolves like" principle, a key concept in predicting the solubility of organic compounds like this compound.
Caption: "Like Dissolves Like" Principle
Experimental Workflow for Solubility Determination
The diagram below outlines a general workflow for the experimental determination of solubility using the gravimetric or spectroscopic method.
Caption: Workflow for Experimental Solubility Determination
Conclusion
The solubility of this compound is a critical consideration for its application in the synthesis of advanced materials. While quantitative data remains sparse, an understanding of its qualitative solubility behavior can be guided by its chemical structure and observations from synthetic procedures. For applications requiring precise solubility values, direct experimental determination is essential. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable means for quantifying the solubility of this important organic linker.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Di(pyridin-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-di(pyridin-4-yl)benzene. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in the accurate identification and characterization of this compound.
Spectroscopic Data
The NMR spectra of this compound exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons within its molecular structure. Due to the molecule's symmetry, a simplified set of signals is observed.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 24.2°C displays three distinct signals in the aromatic region.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.72 | Doublet (d) | 4H | H-2', H-6', H-2'', H-6'' |
| 2 | ~7.82 | Singlet (s) | 4H | H-2, H-3, H-5, H-6 |
| 3 | ~7.56 | Doublet (d) | 4H | H-3', H-5', H-3'', H-5'' |
Note: Chemical shifts are estimated from the provided spectrum and may vary slightly depending on experimental conditions.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals five distinct signals, consistent with the molecule's symmetrical structure.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~150.3 | C-4', C-4'' |
| 2 | ~146.9 | C-2', C-6', C-2'', C-6'' |
| 3 | ~138.0 | C-1, C-4 |
| 4 | ~127.5 | C-2, C-3, C-5, C-6 |
| 5 | ~121.7 | C-3', C-5', C-3'', H-5'' |
Note: Chemical shifts are estimated and assignment is based on typical values for similar aromatic and heteroaromatic compounds.
Experimental Protocols
While a specific detailed experimental protocol for the acquisition of the presented spectra is not fully available, a general procedure for obtaining high-quality NMR data for solid organic compounds like this compound is outlined below.
Sample Preparation
-
Compound Purification: Ensure the this compound sample is of high purity. Purification can be achieved through techniques such as column chromatography.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize interfering residual solvent signals.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra of small organic molecules on a modern NMR spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 24.2°C (or ambient probe temperature)
-
Number of Scans: 16 to 64, depending on sample concentration
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-10 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 24.2°C (or ambient probe temperature)
-
Decoupling: Proton broadband decoupling
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-160 ppm
Visualization of NMR Signal Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton and carbon signals.
Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.
An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 1,4-bis(4-pyridyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(4-pyridyl)benzene, also known as 1,4-di(4-pyridyl)benzene, is a rigid, linear bidentate organic ligand. Its unique structure, featuring a central benzene ring flanked by two pyridine rings, makes it a crucial building block in the fields of supramolecular chemistry, crystal engineering, and materials science. It is particularly prominent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it acts as a linker to create porous materials with applications in gas storage, separation, and catalysis.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of 1,4-bis(4-pyridyl)benzene. These techniques yield a unique "fingerprint" of the molecule's vibrational modes, offering insights into its bonding, symmetry, and conformational properties. This technical guide provides a comprehensive overview of the FT-IR and Raman spectroscopy of 1,4-bis(4-pyridyl)benzene, including expected vibrational modes, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Molecular Structure and Vibrational Modes
The 1,4-bis(4-pyridyl)benzene molecule consists of a central para-substituted benzene ring and two terminal pyridine rings. The key vibrational modes can be attributed to the stretching and bending of the C-H, C-C, and C-N bonds within these aromatic systems, as well as the vibrations of the entire molecular skeleton.
Due to the limited availability of a complete, experimentally assigned public dataset for 1,4-bis(4-pyridyl)benzene, the following table summarizes the expected vibrational modes and their approximate frequency ranges based on the known characteristic vibrations of para-disubstituted benzenes and 4-substituted pyridines.
Data Presentation: Vibrational Mode Assignments
| Vibrational Mode | Approximate FT-IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) | Description of Vibrational Motion |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of the C-H bonds on the benzene and pyridine rings. |
| Pyridine Ring Stretch (C=C, C=N) | 1610 - 1590 | 1610 - 1590 | In-plane stretching of the C=C and C=N bonds within the pyridine rings. |
| Benzene Ring Stretch (C=C) | 1600 - 1580 | 1600 - 1580 | In-plane stretching of the C=C bonds within the central benzene ring. |
| Pyridine Ring Stretch | 1500 - 1470 | 1500 - 1470 | In-plane stretching of the pyridine ring. |
| Benzene Ring Stretch | 1490 - 1450 | 1490 - 1450 | In-plane stretching of the benzene ring. |
| C-H in-plane bend | 1300 - 1000 | 1300 - 1000 | In-plane bending of the C-H bonds on both ring systems. |
| Ring Breathing (Pyridine) | ~1000 | ~1000 | Symmetric in-plane expansion and contraction of the pyridine rings. |
| Ring Breathing (Benzene) | ~1000 | ~1000 | Symmetric in-plane expansion and contraction of the benzene ring. |
| C-H out-of-plane bend | 900 - 675 | 900 - 675 | Out-of-plane bending of the C-H bonds. |
| Ring Puckering/Deformation | Below 600 | Below 600 | Out-of-plane bending and torsional modes of the aromatic rings. |
Note: The exact frequencies can vary based on the physical state of the sample (solid, solution), intermolecular interactions, and the instrumentation used.
Experimental Protocols
The following are representative experimental protocols for obtaining FT-IR and Raman spectra of solid 1,4-bis(4-pyridyl)benzene.
FT-IR Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount (1-2 mg) of 1,4-bis(4-pyridyl)benzene and approximately 200 mg of spectroscopic grade potassium bromide (KBr).
-
Grind the 1,4-bis(4-pyridyl)benzene to a fine powder using an agate mortar and pestle.
-
Add the KBr to the mortar and briefly grind to mix. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample in the KBr.
-
Transfer the powdered mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
2. Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Raman Spectroscopy
1. Sample Preparation:
-
Place a small amount of the crystalline or powdered 1,4-bis(4-pyridyl)benzene into a glass capillary tube or onto a microscope slide.
-
Alternatively, the sample can be analyzed directly in a glass vial.
2. Data Acquisition:
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.
-
Excitation Source: A solid-state laser (e.g., 532 nm, 785 nm) or a gas laser (e.g., Ar⁺ ion laser at 488 nm or 514.5 nm). For FT-Raman, a Nd:YAG laser at 1064 nm is commonly used to minimize fluorescence.
-
Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically in the range of 5-50 mW).
-
Spectral Range: 3500 - 100 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Acquisition Time and Accumulations: The exposure time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.
Mandatory Visualization
Experimental Workflow for Vibrational Spectroscopy
Caption: A flowchart illustrating the general experimental workflow for FT-IR and Raman spectroscopic analysis.
Conclusion
An In-depth Technical Guide to the Photophysical Properties of Pyridyl-Substituted Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pyridyl-Substituted Benzene Derivatives
Pyridyl-substituted benzene compounds are a class of organic molecules that have garnered significant interest in various scientific fields, including materials science, coordination chemistry, and drug development. Their rigid structure, coupled with the coordinating ability of the pyridine nitrogen atoms, makes them excellent building blocks for metal-organic frameworks (MOFs), supramolecular assemblies, and functional materials. The photophysical properties of these molecules, governed by their electronic structure, are of particular importance for applications in sensing, optoelectronics, and photodynamic therapy. The specific substitution pattern of the pyridyl groups on the central benzene ring significantly influences their absorption and emission characteristics.
Photophysical Properties of DPyBz Isomers and Analogues
Comprehensive experimental data on the UV-Vis absorption and fluorescence properties of 1,4-di(pyridin-2-yl)benzene in solution is scarce in the published literature. However, data for its isomer, 1,4-di(4-pyridyl)benzene, and a vinylogous analogue, 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB), provide valuable insights into the photophysics of this class of compounds.
1,4-di(4-pyridyl)benzene
While primarily utilized as a ligand in the construction of metal-organic frameworks, some basic physical properties of 1,4-di(4-pyridyl)benzene have been reported. Its photophysical data in solution, however, is not extensively documented.
Table 1: Physical Properties of 1,4-di(4-pyridyl)benzene
| Property | Value | Reference |
| Molecular Weight | 232.29 g/mol | [1] |
| Melting Point | 193 °C | [1] |
| Appearance | White powder/crystal | [1] |
1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB)
P2VB is a larger analogue of DPyBz where vinyl groups link the pyridyl and benzene rings, extending the conjugated π-system. This extension is expected to shift the absorption and emission spectra to longer wavelengths. P2VB has been investigated as a blue laser dye.
Table 2: Photophysical Properties of 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB) in Dimethyl-sulphoxide (DMSO)
| Parameter | Value |
| Absorption Maximum (λabs) | Not explicitly stated |
| Lasing Range | 390–440 nm |
| Lasing Maximum (λmax) | 416 nm |
| Fluorescence Quantum Yield (ΦF) | Not explicitly stated |
| Fluorescence Lifetime (τF) | Not explicitly stated |
Experimental Protocols
The following sections detail the standard methodologies for determining the UV-Vis absorption and fluorescence properties of organic compounds like DPyBz and its analogues.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficients (ε) of the compound.
Materials:
-
High-purity sample of the compound
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO)
-
Quartz cuvettes with a 1 cm path length
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the diluted sample solutions. Record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λabs.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF).
Materials:
-
High-purity sample of the compound
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
-
Quartz fluorescence cuvettes (four-sided polished)
-
Fluorometer
Procedure for Emission and Excitation Spectra:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a reasonable estimate) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to obtain the fluorescence emission spectrum.
Procedure for Relative Fluorescence Quantum Yield (ΦF) Determination:
-
Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbance values below 0.1 at the same excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF,std is the quantum yield of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Procedure for Fluorescence Lifetime (τF) Measurement:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.
-
Measurement: The sample is excited with a pulsed light source (e.g., a picosecond laser diode). The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
-
Data Analysis: A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the photophysical properties of a novel compound.
Caption: General workflow for photophysical characterization.
Jablonski Diagram
The Jablonski diagram is a fundamental tool for visualizing the electronic and vibrational transitions that occur during absorption and fluorescence.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Conclusion
While 1,4-di(pyridin-2-yl)benzene remains a molecule of interest for its potential applications in coordination chemistry and materials science, its fundamental photophysical properties in solution are not well-documented in the accessible scientific literature. The data provided for its isomer and a vinylogous analogue offer a glimpse into the expected spectroscopic behavior of such pyridyl-benzene systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals seeking to characterize the photophysical properties of DPyBz or other novel compounds. Further research is warranted to fully elucidate the absorption and emission characteristics of 1,4-di(pyridin-2-yl)benzene and unlock its full potential in photophysics-driven applications.
References
Thermal Stability and Decomposition of 1,4-Di(pyridin-4-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Di(pyridin-4-yl)benzene is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. Its thermal stability is a critical parameter that dictates the operational limits of these materials in applications such as gas storage, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability and a proposed decomposition pathway. Due to the limited availability of specific experimental data for the pure compound in public literature, this guide synthesizes information from related aromatic and heterocyclic compounds to provide a robust predictive framework. Furthermore, it offers detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to enable researchers to determine the precise thermal characteristics of this compound.
Introduction
This compound, a biphenyl derivative featuring terminal pyridine rings, is a rigid and linear organic molecule. This structural rigidity and the presence of nitrogen-containing heterocycles contribute to its notable thermal and chemical stability, making it an attractive building block in materials science. Understanding its behavior at elevated temperatures is paramount for the rational design and application of materials incorporating this ligand. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its expected thermal properties and the methodologies to verify them experimentally.
Predicted Thermal Stability
-
Polyphenylenes: Polymers based on linked benzene rings, are known for their exceptional thermal stability due to the high bond dissociation energies of the aromatic C-C and C-H bonds. They generally exhibit high decomposition temperatures.
-
Pyridine and its Derivatives: Pyridine is a thermally stable aromatic heterocycle. Its decomposition typically initiates at high temperatures, often above 700°C, and proceeds through radical pathways. The introduction of functional groups can influence its stability.
Based on these considerations, this compound is expected to be a thermally robust molecule with a high decomposition temperature, likely exceeding 300°C in an inert atmosphere.
Quantitative Data from Related Compounds
To provide a comparative context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for structurally related compounds.
| Compound | Decomposition Onset (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Reference |
| Poly(p-phenylene) | ~500 | >550 | Inert | General Literature |
| Pyridine | >700 | - | Inert | [1] |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 | - | - | [2][3] |
| Phenethyl nicotinate | 81.7 - 255.6 | 237.5 | Air | [4] |
| (E)-hex-4-en-1-yl nicotinate | 92.6 - 276.3 | 250.8 | Air | [4] |
| Octyl nicotinate | 98.6 - 304.4 | 280.7 | Air | [4] |
Note: This data is for comparative purposes only and the thermal stability of this compound should be determined experimentally.
Experimental Protocols
To accurately determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature, weight loss profile, and residual mass of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Oxidative gas supply (e.g., Air)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance. Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (typically 20-100 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition (Tonset), typically the temperature at which a 5% weight loss is observed.
-
Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Determine the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine the associated enthalpy changes.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum, hermetically sealed)
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. If the sample is volatile or may sublime, use a hermetically sealed pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) over the desired temperature range. A heat-cool-heat cycle is often employed to erase the thermal history of the sample.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions by integrating the peak area.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound and elucidate its decomposition pathway.
Apparatus:
-
Pyrolyzer
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
-
Data acquisition and analysis software with a mass spectral library
Procedure:
-
Sample Preparation: Place a small amount (typically in the microgram range) of the this compound sample into a pyrolysis sample tube or cup.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with a library of known compounds for identification.
-
Data Analysis: Analyze the chromatogram to determine the relative abundance of the decomposition products. Use the identified fragments to propose a plausible decomposition mechanism.
Mandatory Visualizations
Caption: Workflow for the comprehensive thermal analysis of this compound.
Caption: A proposed radical-based thermal decomposition pathway for this compound.
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds at elevated temperatures.
-
Initiation: The initial step is proposed to be the scission of either the C-C bond between the benzene and pyridine rings or the C-N bonds within the pyridine rings, although the former is more probable due to lower bond dissociation energy compared to aromatic C-N bonds. This would generate pyridyl and phenyl or biphenyl radicals.
-
Propagation: These highly reactive radicals can then undergo a series of reactions, including:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable molecules like pyridine, benzene, and biphenyl.
-
Ring Opening: Pyridyl radicals can undergo ring-opening to form various smaller, unsaturated nitrogen-containing fragments.[5]
-
Fragmentation: Further fragmentation of the initial radicals can lead to the formation of smaller volatile molecules such as hydrogen cyanide (HCN) and acetylene.
-
-
Termination: The reaction terminates through the combination of radicals, leading to the formation of higher molecular weight, polymeric, and eventually carbonaceous char residue.
The exact product distribution will depend on the specific decomposition conditions, such as temperature, heating rate, and the surrounding atmosphere.
Conclusion
This compound is anticipated to be a thermally stable molecule, a critical attribute for its use in high-performance materials. While specific experimental data on the pure compound is lacking, this guide provides a comprehensive framework for its thermal analysis. By following the detailed experimental protocols for TGA, DSC, and Py-GC-MS, researchers can accurately determine its thermal stability, identify phase transitions, and elucidate its decomposition pathway. The provided predictive insights and methodologies will aid in the rational design and application of materials based on this important organic ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Deep Dive into the Electronic Structure of Dipyridophenazine (DPyBz)
A Technical Guide for Researchers in Molecular Chemistry and Drug Development
Introduction
Dipyridophenazine (DPyBz), systematically known as dipyrido[3,2-a:2',3'-c]phenazine, is a heterocyclic aromatic molecule that has garnered significant attention in the scientific community. Its unique photophysical properties, particularly when complexed with transition metals like ruthenium, have made it a cornerstone in the development of molecular "light switches" for DNA detection and other biological applications.[1][2] This technical guide provides an in-depth analysis of the electronic structure of DPyBz, leveraging both theoretical and computational methodologies. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important molecule.
Core Electronic Properties of Dipyridophenazine
The electronic behavior of DPyBz is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, reactivity, and photophysical characteristics.
Quantitative Electronic Data
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the electronic properties of DPyBz. The following table summarizes key calculated electronic structure data for the standalone dipyridophenazine molecule.
| Parameter | Value | Computational Method | Reference |
| HOMO Energy | -6.2967 eV | B3LYP/6-311G++(d,p) | [3] |
| LUMO Energy | -1.8096 eV | B3LYP/6-311G++(d,p) | [3] |
| HOMO-LUMO Gap | 4.4871 eV | B3LYP/6-311G++(d,p) | [3] |
Experimental Spectroscopic Data
Experimental measurements of the absorption and emission spectra of dipyridophenazine provide real-world validation of its electronic properties. The table below presents key experimental spectroscopic data.
| Spectral Property | Wavelength (nm) | Solvent/Conditions | Reference |
| Absorption (λ_max) | ~390 nm | THF solution, 298 K | [4] |
| Emission (λ_em) | Not explicitly stated for standalone DPyBz | - |
Methodologies for Studying Dipyridophenazine's Electronic Structure
A combination of experimental and computational techniques is employed to elucidate the electronic structure of DPyBz. This section details the typical protocols for both approaches.
Experimental Protocol: Synthesis of Dipyridophenazine
The synthesis of dipyridophenazine is a well-established procedure.[5] A general protocol is as follows:
-
Synthesis of 1,10-phenanthroline-5,6-dione: 1,10-phenanthroline is dissolved in sulfuric acid. Potassium bromate is added in portions, and the mixture is stirred. The mixture is then neutralized, and the product is extracted with chloroform.
-
Condensation Reaction: The synthesized 1,10-phenanthroline-5,6-dione is dissolved in ethanol at an elevated temperature. o-phenylenediamine is added, and the mixture is refluxed.
-
Isolation: Upon cooling, the dipyridophenazine product precipitates and can be isolated by filtration, washed with methanol, and dried under vacuum.
Computational Protocol: DFT and TD-DFT Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like DPyBz.[6] A typical workflow for these calculations is outlined below.
Caption: A typical workflow for DFT and TD-DFT calculations of DPyBz.
The "Light-Switch" Effect: A Key Application
A significant area of research involving DPyBz is its application in metal complexes, particularly with Ruthenium(II), that act as "molecular light switches" for DNA.[1][7][8] These complexes exhibit strong luminescence when intercalated into the DNA double helix, a phenomenon that is quenched in aqueous solution. This on/off switching of luminescence provides a powerful tool for DNA detection.
The mechanism of this "light-switch" effect is a fascinating example of how the electronic structure of DPyBz is modulated by its environment.
Caption: The "light-switch" mechanism of a Ru(II)-DPyBz complex with DNA.
Conclusion
The electronic structure of dipyridophenazine is a rich and multifaceted area of study with significant implications for the development of advanced molecular probes and potential therapeutic agents. The interplay between its theoretical and experimentally determined properties, particularly the behavior of its frontier molecular orbitals, provides a robust platform for the rational design of novel functional molecules. The computational protocols and the understanding of key mechanisms like the "light-switch" effect, as detailed in this guide, serve as a valuable resource for researchers aiming to harness the unique capabilities of DPyBz.
References
- 1. Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(ii) complexes with dppz: from molecular photoswitch to biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure of 1,4-Di(pyridin-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 1,4-Di(pyridin-4-yl)benzene
The synthesis of this compound is typically achieved through a Suzuki coupling reaction. This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Experimental Protocol: Suzuki Coupling Reaction
A common synthetic route involves the reaction of 4-pyridylboronic acid or its ester with 1,4-dihalobenzene in the presence of a palladium catalyst and a base.
-
Materials:
-
4-Pyridylboronic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
1,4-Dibromobenzene or 1,4-diiodobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., a mixture of Toluene and Water, or Dimethylformamide (DMF))
-
-
Procedure:
-
To a reaction vessel, add the 4-pyridylboronic acid derivative, 1,4-dihalobenzene, and the base.
-
The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is degassed.
-
The palladium catalyst is added, and the reaction mixture is heated under an inert atmosphere for several hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The product is extracted using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound via Suzuki coupling.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular packing in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing single crystals of organic compounds like this compound include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open container within a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Diagram of Crystallization and Structure Determination Workflow
Caption: Workflow for single-crystal growth and X-ray structure determination.
Crystal Structure Data
As of the latest review, the crystallographic data for the isolated, unsolvated this compound molecule is not publicly available in the Cambridge Crystallographic Data Centre (CCDC). However, the molecule's structure has been extensively characterized in the context of co-crystals and metal-organic frameworks (MOFs), where it acts as a linear and rigid linker.
The planarity of the molecule can be influenced by its environment. In many coordination polymers, the pyridyl rings are twisted with respect to the central benzene ring. The dihedral angle between the pyridyl and benzene rings is a key structural parameter.
For illustrative purposes, the table below presents a template for the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.
Table 1: Representative Crystallographic Data Template
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂ |
| Formula Weight | 232.28 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coeff. (mm⁻¹) | To be determined |
| Temperature (K) | Typically 100 K |
| R-factor | To be determined |
Role in Drug Development and Materials Science
While direct applications of this compound in signaling pathways are not well-documented, its importance in materials science, particularly in the development of Metal-Organic Frameworks (MOFs), has implications for drug delivery. MOFs are porous materials with high surface areas that can be used to encapsulate and deliver therapeutic agents.
The rigid and linear nature of this compound makes it an excellent building block (linker) for constructing robust MOF architectures. The nitrogen atoms on the pyridyl rings serve as coordination sites for metal ions, forming extended, porous networks. The properties of the resulting MOF, such as pore size and functionality, can be tuned by modifying the linker, which in turn can influence the loading and release kinetics of encapsulated drugs.
Logical Relationship Diagram: Role in MOF-based Drug Delivery
Caption: Logical relationship of this compound in MOF-based drug delivery.
An In-depth Technical Guide to 1,4-bis(4-pyridyl)benzene: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1,4-bis(4-pyridyl)benzene, a key building block in supramolecular chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, physicochemical properties, and primary applications. While the initial discovery and first synthesis of this compound are not extensively documented in readily available literature, this guide focuses on the prevalent and modern synthetic methodologies.
Introduction
1,4-bis(4-pyridyl)benzene, also known as 4,4'-(1,4-phenylene)bispyridine, is a rigid, linear organic ligand. Its structure, featuring a central benzene ring flanked by two pyridine rings, makes it an ideal component for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.[1] The pyridyl nitrogen atoms provide excellent coordination sites for metal ions, enabling the formation of extended, porous structures with applications in gas storage, separation, and catalysis.[1] While its applications in drug development and signaling pathways are not widely reported, its derivatives and related polypyridyl compounds have been investigated for a range of biological activities, including antitumor and antimicrobial effects.[2][3]
Physicochemical Properties
1,4-bis(4-pyridyl)benzene is a white to light yellow crystalline powder. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂ | [4] |
| Molecular Weight | 232.28 g/mol | [4] |
| Melting Point | 167-170 °C | [5] |
| Boiling Point | 417.4 ± 25.0 °C (Predicted) | [5] |
| pKa | 5.25 ± 0.10 (Predicted) | [5] |
| LogP | 3.81 (Predicted) | [5] |
Synthesis of 1,4-bis(4-pyridyl)benzene
The most common and efficient methods for the synthesis of 1,4-bis(4-pyridyl)benzene are palladium-catalyzed cross-coupling reactions, namely the Suzuki and Stille couplings. These methods offer high yields and good functional group tolerance.
Suzuki Coupling Reaction
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the context of 1,4-bis(4-pyridyl)benzene synthesis, it typically involves the reaction of a dihalo-benzene with a pyridine-boronic acid derivative or a diboronic acid derivative of benzene with a halopyridine.
A representative experimental protocol for the Suzuki coupling synthesis of 1,4-bis(4-pyridyl)benzene is as follows:[5]
Reactants and Reagents:
-
1,4-Dibromobenzene
-
4-Pyridylboronic acid pinacol ester
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Cesium carbonate - Cs₂CO₃, Potassium carbonate - K₂CO₃)
-
Solvent (e.g., a mixture of Toluene and Dimethylformamide (DMF), or Ethanol and Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a degassed mixture of the chosen solvent, add 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic acid pinacol ester (2.2-2.5 eq), and the base (2.0-3.0 eq per halide).
-
Purge the reaction mixture with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 130°C for 6 to 48 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid palladium catalyst is used, it can be filtered off.
-
The crude product is typically extracted with an organic solvent (e.g., CH₂Cl₂).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization to afford pure 1,4-bis(4-pyridyl)benzene. An alternative purification involves acid-base extraction where the product is precipitated from an acidic aqueous solution by the addition of a base.[5]
Yields: Reported yields for the Suzuki coupling synthesis of 1,4-bis(4-pyridyl)benzene are often high, ranging from 70% to over 90%.[5]
Suzuki Coupling Workflow for 1,4-bis(4-pyridyl)benzene Synthesis.
Stille Coupling Reaction
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is also effective for the synthesis of 1,4-bis(4-pyridyl)benzene.
A general experimental protocol for the Stille coupling synthesis is outlined below:
Reactants and Reagents:
-
1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)
-
Organostannane reagent (e.g., 4-(tributylstannyl)pyridine)
-
Palladium(0) or Palladium(II) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the 1,4-dihalobenzene and the organostannane reagent in the chosen solvent.
-
Degas the solution by bubbling an inert gas through it.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture under an inert atmosphere, typically at reflux, for several hours to days, monitoring the reaction's progress.
-
After completion, cool the reaction to room temperature.
-
The work-up procedure may involve filtration to remove the catalyst, followed by extraction with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification is generally performed by column chromatography on silica gel to isolate the pure product.
Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Stille Coupling Workflow for 1,4-bis(4-pyridyl)benzene Synthesis.
Applications
The primary application of 1,4-bis(4-pyridyl)benzene is in the field of materials science, specifically as a rigid linear linker for the construction of Metal-Organic Frameworks (MOFs).[1] These porous materials have shown promise in various areas, including:
-
Gas Storage and Separation: The defined pore sizes and chemical functionalities of MOFs constructed with this linker allow for selective adsorption of gases like carbon dioxide.[1]
-
Isomer Separation: Certain MOFs and metallacycles incorporating 1,4-bis(4-pyridyl)benzene have demonstrated the ability to separate isomers of hydrocarbons.[1]
-
Catalysis: The ordered structure of these MOFs can provide well-defined active sites for catalytic reactions.
Biological Activity and Drug Development
Currently, there is a limited body of research on the specific biological activities of 1,4-bis(4-pyridyl)benzene in the context of drug development or its interaction with specific signaling pathways. However, the broader class of polypyridyl compounds, particularly their metal complexes, has been investigated for various therapeutic applications. For instance, ruthenium polypyridyl complexes have been studied as photosensitizers in photodynamic therapy for cancer.[6] Some polypyridyl complexes have also shown in vitro antitumor activity against various cancer cell lines.[2][3] It is plausible that 1,4-bis(4-pyridyl)benzene could serve as a scaffold for the development of new therapeutic agents, but further research is required to explore its potential in this area.
Conclusion
1,4-bis(4-pyridyl)benzene is a valuable and versatile building block in modern chemistry. Its synthesis is well-established through high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. The rigid and linear nature of this molecule, combined with its coordinating pyridyl groups, makes it an essential component in the rapidly growing field of metal-organic frameworks. While its direct applications in drug development are yet to be extensively explored, the broader class of polypyridyl compounds holds significant therapeutic potential, suggesting that 1,4-bis(4-pyridyl)benzene may yet find its place in the pharmaceutical sciences. This guide provides a solid foundation for researchers and scientists working with or interested in this important chemical compound.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis, Characterization and Antitumor Activity of a Series of Polypyridyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antitumor activity of a series of polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4'-(1,4-Phenylene)dipyridine | C16H12N2 | CID 5250442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Di(4-pyridyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1,4-Di(pyridin-4-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing the pillaring ligand 1,4-di(pyridin-4-yl)benzene. The protocols detailed herein are designed to be accessible to researchers with a foundational understanding of coordination chemistry and materials synthesis.
Introduction to this compound in MOF Synthesis
This compound is a rigid, linear N-donor ligand that is frequently employed as a "pillar" in the construction of three-dimensional (3D) pillared-layer MOFs. In this architectural approach, two-dimensional (2D) layers, typically formed by the coordination of metal ions with carboxylate-based ligands, are propped apart by these pillar ligands. This strategy allows for the systematic control of pore size and dimensionality of the resulting framework, which is crucial for applications such as gas storage, catalysis, and, notably, drug delivery. The pyridyl nitrogen atoms at each end of the ligand coordinate to metal centers in adjacent layers, creating a robust and porous 3D structure.
The choice of metal ion (e.g., Zn(II), Cu(II)) and the dicarboxylate linker (e.g., succinate, terephthalate) allows for fine-tuning of the MOF's properties, including its porosity, stability, and functionality. For drug delivery applications, biocompatible metals like zinc are often preferred.
Experimental Protocols
Solvothermal Synthesis of a Zinc-Succinate MOF Pillared by this compound
This protocol describes the synthesis of a 3D pillared-layer MOF, designated here as Zn-Succ-DPB, where 2D zinc succinate layers are pillared by this compound.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 89.2 | 0.3 |
| Succinic Acid | C₄H₆O₄ | 118.09 | 35.4 | 0.3 |
| This compound | C₁₆H₁₂N₂ | 232.28 | 69.7 | 0.3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 24 mL | - |
Equipment:
| Equipment | Specification |
| Teflon-lined stainless-steel autoclave | 22 mL |
| Convection oven | Capable of maintaining 120 °C |
| Sonicator | |
| Centrifuge | |
| Filtration apparatus |
Procedure:
-
In a 22 mL Teflon-lined autoclave, combine zinc nitrate hexahydrate (89.2 mg, 0.3 mmol), succinic acid (35.4 mg, 0.3 mmol), and this compound (69.7 mg, 0.3 mmol).
-
Add 24 mL of N,N-dimethylformamide (DMF) to the autoclave.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the autoclave and place it in a convection oven preheated to 120 °C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.
-
Dry the crystals under vacuum at 80 °C for 12 hours.
Drug Loading into Zn-Succ-DPB via Soaking
This protocol describes the loading of a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF.
Materials and Equipment:
| Item | Specification |
| Activated Zn-Succ-DPB MOF | 50 mg |
| 5-Fluorouracil (5-FU) | 25 mg |
| Ethanol | 25 mL |
| Magnetic stirrer and stir bar | |
| Centrifuge | |
| UV-Vis Spectrophotometer |
Procedure:
-
Prepare a stock solution of 5-FU in ethanol (1 mg/mL).
-
Activate the synthesized Zn-Succ-DPB MOF by heating at 150 °C under vacuum for 12 hours to remove any guest solvent molecules from the pores.
-
Immerse 50 mg of the activated MOF in 25 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 48 hours in a sealed container to prevent solvent evaporation.
-
After 48 hours, centrifuge the mixture to separate the drug-loaded MOF.
-
Carefully collect the supernatant.
-
Wash the drug-loaded MOF with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the 5-FU loaded MOF under vacuum at room temperature.
-
Determine the concentration of 5-FU remaining in the supernatant using a UV-Vis spectrophotometer to calculate the amount of drug loaded into the MOF.
Characterization of the Synthesized MOF
Standard characterization techniques are essential to confirm the synthesis of the desired MOF and to determine its properties.
| Technique | Purpose | Expected Outcome for Zn-Succ-DPB |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, indicating the formation of the desired pillared-layer structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and solvent content. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally, decomposition at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume. | A Type I nitrogen adsorption isotherm, characteristic of microporous materials, yielding a BET surface area typically in the range of 300-800 m²/g for this type of pillared MOF. |
Quantitative Data
The following table summarizes representative data for a pillared MOF constructed from zinc, a dicarboxylate, and a dipyridyl pillar, analogous to the Zn-Succ-DPB described.
| Parameter | Value |
| Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a ≈ 10 Å, b ≈ 15 Å, c ≈ 18 Å, β ≈ 95° |
| Porosity Data | |
| BET Surface Area | ~ 550 m²/g |
| Langmuir Surface Area | ~ 750 m²/g |
| Pore Volume | ~ 0.35 cm³/g |
| Drug Loading Capacity | |
| 5-Fluorouracil (wt%) | ~ 15-20% |
Visualizations
Synthesis Workflow
Caption: Solvothermal synthesis workflow for a pillared MOF.
Drug Loading and Release Mechanism
Caption: Conceptual diagram of drug loading and release from a MOF.
Application Notes and Protocols for 1,4-bis(4-pyridyl)benzene in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(4-pyridyl)benzene (bpb) is a rigid, linear N-donor linker that has garnered significant interest in the construction of coordination polymers and metal-organic frameworks (MOFs). Its geometry and the presence of two terminal pyridine groups make it an excellent building block for creating a variety of network topologies, from one-dimensional chains to three-dimensional frameworks. The resulting materials exhibit diverse properties, making them promising candidates for applications in gas storage and separation, catalysis, and drug delivery.
These application notes provide a comprehensive overview of the use of 1,4-bis(4-pyridyl)benzene as a linker in coordination polymers, including detailed experimental protocols for their synthesis and characterization. Quantitative data are summarized in structured tables for easy comparison, and key experimental workflows and conceptual pathways are visualized using diagrams.
Data Presentation
Crystallographic and Porosity Data
The structural and porosity characteristics of coordination polymers are crucial for their potential applications. The following table summarizes key data for representative MOFs synthesized using 1,4-bis(4-pyridyl)benzene and similar linkers.
| Compound Name/Formula | Metal Ion | Co-ligand | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Channel Size (Å) | Ref. |
| {[Ni(dpbz)][Ni(CN)₄]}n (dpbz = 1,4-bis(4-pyridyl)benzene) | Ni(II) | Tetracyanonickelate(II) | Monoclinic | P2₁/c | 507 | 0.00699 | 4.1 | [1] |
| Zn₂(TCPP)(DPyBz) | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP) | - | - | 1324 | - | - | [2] |
| [Zn(oba)(R-4-bpmb)₀.₅]n·(DMF)₁.₅ | Zn(II) | 4,4'-oxybis(benzoic acid) (oba) | - | - | - | - | - | |
| [Cu(bpy-1)₂(SiF₆)] | Cu(II) | 4,4'-bipyridine (bpy-1) | - | - | - | - | - | [3] |
Note: Data for some entries with similar linkers are included to provide a broader context of achievable properties.
Gas Adsorption Data
The porous nature of bpb-based coordination polymers makes them suitable for gas adsorption and separation applications.
| Compound Name/Formula | Gas Adsorbed | Adsorption Capacity | Conditions | Ref. |
| {[Ni(dpbz)][Ni(CN)₄]}n | CO₂ | 220 mg/g | - | [1] |
| Zn₂(TCPP)(DPyBz) | CO₂ | Selective capture | - | [2] |
| [Cu(bpy-1)₂(SiF₆)] | CO₂ | High uptake | 298 K, 1 atm | [3] |
| Fe₂(O₂)(dobdc) | C₂H₄ | 0.79 mmol/g | 318 K, 50/50 C₂H₆/C₂H₄ mixture | |
| JNU-6-CH₃ | C₂H₆ | 4.63 mmol/g | 298 K, 1 bar |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zn(II) Coordination Polymer with 1,4-bis(4-pyridyl)benzene
This protocol describes a general method for the solvothermal synthesis of a zinc-based coordination polymer using 1,4-bis(4-pyridyl)benzene and a dicarboxylate co-linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(4-pyridyl)benzene (bpb)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (0.1 mmol) and 1,4-benzenedicarboxylic acid (0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve 1,4-bis(4-pyridyl)benzene (0.1 mmol) in 5 mL of DMF.
-
Slowly add the bpb solution to the metal-carboxylate solution while stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Allow the oven to cool down slowly to room temperature.
-
Colorless block-shaped crystals should form. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Co(II) Coordination Polymer
This protocol outlines the hydrothermal synthesis of a cobalt-based coordination polymer.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
1,4-bis(4-pyridyl)benzene (bpb)
-
A suitable co-ligand (e.g., a pyridine-tricarboxylic acid)[4]
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine CoCl₂·6H₂O (0.3 mmol), the co-ligand (0.2 mmol), and 1,4-bis(4-pyridyl)benzene (0.3 mmol).[4]
-
Add a solution of NaOH (0.6 mmol) in 10 mL of deionized water.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
After cooling to room temperature, pink needle-shaped crystals can be collected.
-
Wash the crystals with deionized water and air dry.
Protocol 3: Activation of the Coordination Polymer for Porosity Measurements
This protocol is essential to remove guest solvent molecules from the pores of the synthesized material before characterization of its porosity.
Materials:
-
Synthesized coordination polymer crystals
-
Fresh solvent (e.g., DMF, Chloroform)
-
Supercritical CO₂ dryer (optional, but recommended for preserving framework integrity)
Procedure:
-
Immerse the as-synthesized crystals in a fresh portion of the synthesis solvent (e.g., DMF) for 24 hours to exchange the mother liquor.
-
Decant the solvent and repeat the solvent exchange process two more times.
-
To replace the high-boiling point solvent, immerse the crystals in a more volatile solvent like chloroform or acetone for 24 hours. Repeat this exchange twice.
-
Method A: Thermal Activation: Heat the solvent-exchanged sample under a dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA) to be just below the decomposition temperature of the framework. This is typically in the range of 100-200 °C.
-
Method B: Supercritical CO₂ Drying: For delicate frameworks prone to collapse upon solvent removal, supercritical CO₂ drying is a gentler activation method.[5] This involves replacing the solvent with liquid CO₂ and then bringing the CO₂ to its supercritical state, followed by venting.
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes a general procedure for loading a drug molecule into a bpb-based MOF and studying its release profile.
Materials:
-
Activated bpb-based coordination polymer
-
Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)
-
Suitable solvent for the drug
-
Phosphate-buffered saline (PBS) at pH 7.4
-
UV-Vis spectrophotometer
Procedure:
Drug Loading:
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated coordination polymer in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content by dissolving a known mass of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectrophotometry against a calibration curve.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a known volume of PBS (pH 7.4) in a dialysis bag or a vial.
-
Maintain the system at 37 °C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Synthesis and Activation Workflow
References
Application Notes and Protocols for the Synthesis of 1,4-Di(pyridin-4-yl)benzene via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-di(pyridin-4-yl)benzene, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound. Additionally, a comparative summary of various reported reaction conditions is presented to offer flexibility and optimization possibilities.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in academic and industrial settings for the synthesis of biaryls and other conjugated systems present in many pharmaceuticals and functional materials.[1][2] The synthesis of this compound involves the coupling of a 1,4-dihalo- or diboronic acid-substituted benzene core with a pyridine-4-boronic acid derivative, or a 4-halopyridine, respectively. The reaction is typically catalyzed by a palladium complex in the presence of a base.[1][3] This protocol provides a general yet detailed procedure that can be adapted by researchers for their specific needs.
Data Presentation: Comparison of Suzuki Coupling Conditions
The following table summarizes various reported conditions for the synthesis of this compound, offering a comparative overview of catalysts, bases, solvents, and reaction parameters.
| Aryl Halide/Boronic Acid | Pyridine Derivative | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ (10) | Cs₂CO₃ (6) | Toluene/DMF (1:1) | 130 | 48 | 71 | [4] |
| 1,4-Benzenediboronic acid | 4-Bromopyridine | C₃₇H₄₅ClN₂O₃PPd (unspecified) | K₂CO₃ (3) | Ethanol/Water | 80 | 6 | 90 | [4] |
| Aryl Bromide | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) / Cy₃P·HBF₄ | K₃PO₄ (1.7) | Dioxane/Water (2:1) | RT | Unspecified | ~80 | [5] |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex (0.25) | KOH (2) | Water | Reflux | Unspecified | Good | [6] |
Experimental Protocol
This protocol details a common procedure for the synthesis of this compound using 1,4-dibromobenzene and 4-pyridinylboronic acid.
Materials:
-
1,4-Dibromobenzene
-
4-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10 M aqueous solution
-
Celite®
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1,4-dibromobenzene (1.0 eq), 4-pyridinylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation (in situ): In a separate vial, pre-mix palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a small amount of the reaction solvent.
-
Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the reaction flask containing the solids. Bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes to ensure an inert atmosphere.[5]
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[4]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers.
-
-
Purification:
-
Acidify the combined organic layers by dropwise addition of concentrated HCl. This will protonate the pyridine nitrogens and cause the desired product to precipitate as a salt.[4]
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in water.
-
Neutralize the aqueous solution by the dropwise addition of 10 M NaOH until the pH is approximately 8-9, which will precipitate the pure this compound as a white solid.[4]
-
Collect the pure product by filtration, wash with water, and dry under vacuum.
-
-
Characterization: The identity and purity of the final product can be confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling synthesis.
This protocol serves as a comprehensive guide for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and potential modifications to optimize the reaction for their specific laboratory conditions and available resources. The versatility of the Suzuki coupling allows for the adaptation of this protocol to a range of related substrates, contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 1,4-Di(4-pyridyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPyBz-Based MOFs in Gas Storage and Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current state of research on dipyridylbenzene (DPyBz)-based Metal-Organic Frameworks (MOFs) for gas storage and separation applications. While the broader field of MOFs is extensively studied for these purposes, the specific sub-class of DPyBz-based MOFs represents a more nascent area of investigation. This document summarizes the available quantitative data, provides detailed experimental protocols based on existing literature for analogous MOF systems, and outlines potential research directions.
Introduction to DPyBz-Based MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of both the metal center and the organic linker dictates the resulting structure and properties of the MOF, including its pore size, surface area, and chemical functionality. Dipyridylbenzene (DPyBz) and its derivatives are intriguing organic linkers due to their rigidity, linearity, and the presence of nitrogen atoms in the pyridyl rings, which can act as coordination sites for metal ions and potential interaction sites for gas molecules. These characteristics make DPyBz-based MOFs promising candidates for applications in gas storage and selective gas separation.
Applications in Gas Storage and Separation
The porous nature of DPyBz-based MOFs allows for the physical adsorption of gas molecules, making them suitable for storing gases like methane (a primary component of natural gas) and for separating gas mixtures such as CO2 from N2 (relevant to post-combustion carbon capture) or CO2 from CH4 (natural gas purification). The selectivity of these materials often arises from a combination of factors, including pore size (molecular sieving) and the chemical affinity of the framework for specific gas molecules.
One notable example found in the literature is a flexible MOF with the formula {[Ni(dpbz)][Ni(CN)4]}n, where dpbz is 1,4-bis(4-pyridyl)benzene. This material exhibits structural changes upon gas adsorption, a phenomenon known as "breathing," which can lead to selective gas uptake. Specifically, this Ni-DPyBz MOF shows hysteretic adsorption/desorption of CO2, indicating a structural transition during the process.
Quantitative Data
The available quantitative gas adsorption data for DPyBz-based MOFs is currently limited. The following table summarizes the reported data for the flexible Ni-DPyBz MOF.
| MOF Name/Formula | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | Notes |
| {[Ni(dpbz)][Ni(CN)4]}n | CO2 | Not Specified | Not Specified | Hysteretic behavior | Flexible framework, structural transition upon adsorption. |
Further research is required to determine the uptake capacities for other gases such as CH4 and N2, as well as the selectivity for gas mixtures.
Experimental Protocols
The following are detailed protocols for the synthesis, activation, and gas sorption analysis of DPyBz-based MOFs. These protocols are based on general procedures reported for similar MOF systems and should be adapted and optimized for specific DPyBz-based structures.
Solvothermal Synthesis of a DPyBz-Based MOF
This protocol describes a general solvothermal method for the synthesis of a crystalline DPyBz-based MOF.
Materials:
-
Metal salt (e.g., Nickel(II) acetate tetrahydrate, Zinc(II) nitrate hexahydrate)
-
dipyridylbenzene (DPyBz) linker
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt and the DPyBz linker in the chosen solvent. The molar ratio of metal salt to linker will need to be optimized for the specific target structure.
-
Sonicate the mixture for 15-20 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven. The reaction temperature and time are critical parameters and should be systematically varied to optimize crystal formation (e.g., 80-150 °C for 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Further wash the product with a more volatile solvent (e.g., ethanol or acetone) to facilitate the removal of the high-boiling point synthesis solvent.
-
Dry the product under vacuum or in a low-temperature oven.
Activation of the MOF
Activation is a crucial step to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
Synthesized DPyBz-based MOF
-
Volatile solvent (e.g., acetone, ethanol)
-
Vacuum oven or Schlenk line
Procedure:
-
Immerse the as-synthesized MOF in a volatile solvent (e.g., acetone) for 2-3 days, replacing the solvent with a fresh portion every 24 hours. This process, known as solvent exchange, helps to remove the high-boiling point synthesis solvent.
-
After solvent exchange, transfer the MOF to a sample tube for a volumetric gas adsorption analyzer or a crucible for a thermogravimetric analyzer.
-
Heat the sample under a dynamic vacuum. The activation temperature and time depend on the thermal stability of the MOF and the boiling point of the solvent being removed (e.g., 100-200 °C for 6-12 hours). The pressure should be as low as possible (e.g., <10^-5 mbar).
-
After activation, the sample should be kept under an inert atmosphere (e.g., N2 or Ar) to prevent re-adsorption of atmospheric gases and moisture.
Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the gas storage capacity and affinity of the MOF for different gases.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
-
High-purity adsorptive gases (e.g., N2, CO2, CH4)
-
Liquid nitrogen or a cryostat for low-temperature measurements
Procedure:
-
Accurately weigh a sample of the activated MOF (typically 50-150 mg) into a sample tube.
-
Degas the sample in the analysis port of the instrument under vacuum and at an elevated temperature (this is a secondary degassing step to ensure complete removal of any adsorbed species).
-
Perform a free-space measurement to determine the void volume of the sample tube.
-
Measure the adsorption isotherm by introducing controlled doses of the adsorptive gas into the sample tube at a constant temperature (e.g., 77 K for N2, or 273 K, 298 K for CO2 and CH4).
-
Allow the system to equilibrate after each dose until the pressure remains constant, at which point the amount of gas adsorbed is calculated.
-
After the adsorption measurement is complete up to the desired pressure (e.g., 1 bar), the desorption isotherm is measured by systematically reducing the pressure.
-
The surface area of the MOF can be calculated from the N2 adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory.
-
The pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
For gas separation performance, single-component isotherms for the gases of interest are measured. The selectivity can then be estimated using Ideal Adsorbed Solution Theory (IAST).
Visualizations
Experimental Workflow
Gas Separation Principle
Application Notes and Protocols for CO2 Capture Using 1,4-Di(pyridin-4-yl)benzene-Based Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Di(pyridin-4-yl)benzene (DPB), a rigid linear N-donor ligand, is a versatile building block for the construction of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). Its geometry and pyridyl functionalities make it an excellent candidate for creating robust frameworks with tailored pore environments suitable for gas storage and separation applications, particularly for carbon dioxide (CO2) capture. The nitrogen atoms on the pyridyl rings can act as Lewis basic sites, enhancing the affinity for acidic CO2 molecules. This document provides detailed application notes and experimental protocols for the use of DPB in the synthesis of a specific MOF, Zn2(TCPP)(DPB), and its subsequent application in CO2 capture.
Featured Material: Zn2(TCPP)(DPB)
A notable example of a DPB-based MOF for CO2 capture is Zn2(TCPP)(DPB) (where H4TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine). This material exhibits permanent porosity and has shown promise for selective CO2 capture.
Material Characteristics
| Property | Value | Reference |
| BET Surface Area | Isomer 1: 1324 m²/g; Isomer 2: 1247 m²/g | [1] |
| Pore Size | Isomer 1: 0.93 nm; Isomer 2: 1.02 nm | [1] |
| Key Features | Shows selective CO2 and light hydrocarbon capture. | [1] |
Experimental Protocols
I. Synthesis of Zn2(TCPP)(DPB) MOF
This protocol is based on a general solvothermal synthesis method for MOFs and specific details reported for a similar class of materials.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP)
-
This compound (DPB)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve Zinc nitrate hexahydrate (0.08 mmol, 23.8 mg) in 5 mL of DMF.
-
To this solution, add H4TCPP (0.02 mmol, 13.1 mg) and this compound (0.02 mmol, 4.6 mg).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless block-shaped crystals should be visible.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
-
The final product should be stored in methanol until activation.
Diagram of Synthesis Workflow:
II. Activation of Zn2(TCPP)(DPB) for Gas Adsorption
Activation is a critical step to remove solvent molecules from the pores of the MOF.
Materials:
-
As-synthesized Zn2(TCPP)(DPB) in methanol
-
Methanol, anhydrous
-
Supercritical CO2 dryer (optional, but recommended for best results)
-
Vacuum oven or Schlenk line
Procedure:
-
Solvent Exchange:
-
Decant the storage methanol from the as-synthesized crystals.
-
Immerse the crystals in anhydrous methanol.
-
Replace the anhydrous methanol every 2 hours for the first 8 hours, and then every 12 hours for 3 days. This ensures complete removal of DMF and water from the pores.
-
-
Drying:
-
Method A: Supercritical CO2 Drying (Recommended):
-
After the final methanol wash, place the sample in the chamber of a supercritical CO2 dryer.
-
Follow the instrument's standard procedure to exchange the methanol with liquid CO2 and then bring the CO2 to its supercritical point before slowly venting. This method is effective at preserving the framework's integrity.
-
-
Method B: Thermal Activation:
-
If a supercritical dryer is not available, decant the final methanol wash.
-
Quickly transfer the sample to a vacuum oven or a Schlenk flask.
-
Heat the sample under a dynamic vacuum (<10⁻³ torr) at 120 °C for 12 hours. The temperature should be ramped slowly to avoid rapid solvent evolution that could damage the crystals.
-
-
-
Storage:
-
After activation, the material should be stored in an inert atmosphere (e.g., in a glovebox or a sealed vial under nitrogen or argon) to prevent re-adsorption of atmospheric moisture.
-
Diagram of Activation Workflow:
III. CO2 Adsorption Measurements
This protocol describes the measurement of CO2 adsorption isotherms using a volumetric gas adsorption analyzer.
Materials:
-
Activated Zn2(TCPP)(DPB)
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity CO2, N2, and CH4 gases
-
Analysis tubes
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of the activated Zn2(TCPP)(DPB) into a pre-weighed analysis tube.
-
Degas the sample on the analyzer's degas port at 120 °C under vacuum for at least 4 hours to remove any adsorbed species.
-
After degassing, weigh the tube again to determine the exact mass of the activated sample.
-
-
Isotherm Measurement:
-
Transfer the analysis tube to the analysis port of the instrument.
-
Perform a free-space measurement with helium.
-
Measure the CO2 adsorption isotherm at a desired temperature (e.g., 273 K, 298 K). The instrument will automatically dose known amounts of CO2 into the sample tube and measure the pressure equilibration.
-
To assess selectivity, measure the adsorption isotherms for other gases like N2 and CH4 under the same conditions.
-
Diagram of CO2 Adsorption Measurement Workflow:
IV. Regeneration and Cycling Stability Test
This protocol outlines a method to assess the reusability of the material for CO2 capture.
Materials:
-
Zn2(TCPP)(DPB) sample after CO2 adsorption
-
Volumetric gas adsorption analyzer or a thermogravimetric analyzer (TGA) coupled with a gas flow system
-
Inert gas (e.g., N2 or He)
Procedure:
-
Regeneration:
-
After the first CO2 adsorption measurement, regenerate the sample by applying a vacuum and heating it to a moderate temperature (e.g., 100-120 °C) for 1-2 hours. This process is known as Temperature Swing Adsorption (TSA).
-
Alternatively, a pressure swing (by applying a deep vacuum at the adsorption temperature) or purging with an inert gas can be used.
-
-
Cycling:
-
After regeneration, repeat the CO2 adsorption measurement under the same conditions as the first cycle.
-
Repeat the adsorption-regeneration cycle for a desired number of cycles (e.g., 5-10 cycles) to evaluate the stability of the material's CO2 uptake capacity.
-
-
Data Analysis:
-
Plot the CO2 uptake capacity at a specific pressure (e.g., 1 bar) as a function of the cycle number. A minimal decrease in capacity indicates good cycling stability.
-
Diagram of Regeneration and Cycling Test:
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: CO2 Adsorption Capacity of Zn2(TCPP)(DPB)
| Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | CO2 Uptake (wt%) |
| 273 | 1.0 | ||
| 298 | 1.0 | ||
| Fill with experimental data |
Table 2: Adsorption Selectivity of Zn2(TCPP)(DPB) at 298 K and 1 bar
| Gas Pair | Uptake of Gas 1 (mmol/g) | Uptake of Gas 2 (mmol/g) | Selectivity (Uptake1/Uptake2) |
| CO2/N2 | |||
| CO2/CH4 | |||
| Fill with experimental data |
Table 3: Cycling Stability of Zn2(TCPP)(DPB) for CO2 Capture
| Cycle Number | CO2 Uptake at 298 K, 1 bar (mmol/g) | Capacity Retention (%) |
| 1 | 100 | |
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| Fill with experimental data |
Conclusion
The use of this compound as a building block for the synthesis of porous materials like Zn2(TCPP)(DPB) presents a promising avenue for the development of efficient adsorbents for CO2 capture. The protocols provided herein offer a comprehensive guide for the synthesis, activation, and characterization of these materials. Rigorous adherence to these protocols will enable researchers to obtain reliable and reproducible data, facilitating the evaluation and comparison of different DPB-based materials for this critical application. Further research should focus on optimizing the synthesis conditions to enhance the CO2 uptake capacity and stability, as well as exploring the performance of these materials under more realistic flue gas conditions.
References
Application Notes and Protocols: 1,4-bis(4-pyridyl)benzene in the Synthesis of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-bis(4-pyridyl)benzene and its derivatives are rigid, linear ligands that are pivotal in the construction of highly ordered supramolecular structures such as Metal-Organic Frameworks (MOFs). The pyridyl nitrogen atoms offer excellent coordination sites for metal ions, while the central benzene ring provides a stable, conjugated backbone. These characteristics make them ideal building blocks for developing fluorescent sensors. The inherent fluorescence of the organic linker can be modulated upon interaction with specific analytes, leading to "turn-on" or "turn-off" sensing capabilities. This document provides detailed protocols for the synthesis of a fluorescent MOF sensor utilizing a ligand structurally analogous to 1,4-bis(4-pyridyl)benzene and its application in the detection of ferric ions (Fe³⁺) and acetone.
Signaling Pathway and Sensing Mechanism
The primary sensing mechanism for the detection of Fe³⁺ ions with the described MOF is fluorescence quenching. The porous MOF exhibits intrinsic fluorescence originating from the organic linkers. Upon introduction of Fe³⁺ ions, they diffuse into the pores of the MOF and interact with the pyridyl groups of the linker. This interaction leads to a quenching of the fluorescence through a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the Fe³⁺ ion. For acetone detection, the mechanism often involves interactions between the acetone molecules and the MOF framework, which can alter the emission spectrum of the material.
Caption: Signaling pathway for Fe³⁺ detection via fluorescence quenching.
Experimental Protocols
This section details the synthesis of a fluorescent Metal-Organic Framework (MOF) using a ligand analogous to 1,4-bis(4-pyridyl)benzene, specifically 1,4-di(1H-imidazol-4-yl)benzene (L), and its application in the detection of Fe³⁺ and acetone.
Protocol 1: Synthesis of the Fluorescent MOF: [Zn(L)(bpdc)]·1.6H₂O
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-di(1H-imidazol-4-yl)benzene (L)
-
4,4'-Benzophenonedicarboxylic acid (H₂bpdc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 1,4-di(1H-imidazol-4-yl)benzene (L) (0.05 mmol, 11.7 mg), and 4,4'-benzophenonedicarboxylic acid (H₂bpdc) (0.05 mmol, 13.5 mg) in a mixture of 8 mL of DMF and 2 mL of deionized water.
-
Seal the autoclave and heat it at 100 °C for 72 hours.
-
After cooling to room temperature, colorless block-like crystals of the MOF will have formed.
-
Collect the crystals by filtration, wash them thoroughly with DMF, and dry them at room temperature.
Caption: Experimental workflow for the synthesis of the fluorescent MOF.
Protocol 2: Fluorescent Detection of Fe³⁺ Ions
Materials:
-
Synthesized [Zn(L)(bpdc)]·1.6H₂O MOF
-
N,N-Dimethylformamide (DMF)
-
Stock solution of FeCl₃ in DMF (1 mM)
-
Fluorometer
Procedure:
-
Prepare a suspension of the MOF in DMF by dispersing 3 mg of the finely ground MOF crystals in 10 mL of DMF.
-
Sonicate the suspension for 30 minutes to ensure homogeneity.
-
In a quartz cuvette, place 2 mL of the MOF suspension.
-
Record the initial fluorescence emission spectrum (excitation at 310 nm).
-
Perform a fluorescence titration by incrementally adding small aliquots of the 1 mM FeCl₃ stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum (around 380 nm).
-
Plot the fluorescence intensity versus the concentration of Fe³⁺ to determine the quenching effect.
Protocol 3: Fluorescent Detection of Acetone
Materials:
-
Synthesized [Zn(L)(bpdc)]·1.6H₂O MOF
-
Various organic solvents (e.g., DMF, ethanol, methanol, acetone, acetonitrile, etc.)
-
Fluorometer
Procedure:
-
Prepare suspensions of the MOF in different organic solvents by dispersing 3 mg of the MOF in 10 mL of each solvent.
-
Sonicate each suspension for 30 minutes.
-
Record the fluorescence emission spectrum of each suspension (excitation at 310 nm).
-
Compare the fluorescence intensity of the MOF in acetone to its intensity in other solvents to observe the specific sensing effect.
-
For quantitative analysis, prepare solutions of acetone in a non-interfering solvent (e.g., DMF) at various concentrations.
-
Add the MOF suspension to each acetone solution and record the fluorescence spectra to generate a concentration-dependent response curve.
Data Presentation
The performance of fluorescent sensors based on 1,4-bis(4-pyridyl)benzene type linkers can be quantified and compared. The following tables summarize key performance metrics for the detection of Fe³⁺ and acetone using the described MOF system.
Table 1: Quantitative Data for Fe³⁺ Detection
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 310 nm | Adapted from similar MOF systems |
| Emission Wavelength (λem) | ~380 nm | Adapted from similar MOF systems |
| Detection Limit (LOD) | 0.25 µM | [1] |
| Quenching Constant (Ksv) | 3.8 x 10⁴ M⁻¹ | [1] |
| Linear Range | 10 - 80 µM | [1] |
| Response Time | < 5 minutes | [1] |
Table 2: Relative Fluorescence Intensity for Acetone Detection
| Solvent | Relative Fluorescence Intensity (%) | Reference |
| DMF | 100 | [1] |
| Acetone | ~250 | [1] |
| Ethanol | 95 | [1] |
| Methanol | 90 | [1] |
| Acetonitrile | 110 | [1] |
Logical Relationships in Sensor Design
The design of a fluorescent sensor based on a 1,4-bis(4-pyridyl)benzene linker involves a series of logical steps, from the selection of building blocks to the final application.
Caption: Logical workflow from molecular design to sensing application.
Conclusion
MOFs constructed from 1,4-bis(4-pyridyl)benzene and its analogs represent a versatile and highly effective platform for the development of fluorescent sensors. The protocols and data presented here provide a comprehensive guide for the synthesis and application of such a sensor for the detection of Fe³⁺ ions and acetone. The high porosity, stability, and tunable fluorescence of these materials make them promising candidates for a wide range of sensing applications in environmental monitoring, industrial process control, and biomedical diagnostics. Further research can explore the modification of the linker and metal nodes to target other analytes with high selectivity and sensitivity.
References
Application Notes and Protocols for Catalytic Applications of Coordination Polymers with DPyBz Ligands
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Coordination polymers (CPs) featuring the dipyrido[3,2-a:2',3'-c]phenazine (DPyBz) ligand represent an intriguing class of materials with significant potential in catalysis. The DPyBz ligand, with its extended π-system and multiple nitrogen donor sites, can facilitate electron transfer processes and provide robust structural motifs when incorporated into polymeric frameworks. While the synthesis and structural characterization of some DPyBz-containing CPs have been reported, their catalytic applications are a nascent field of study.
These application notes provide a forward-looking perspective on the potential catalytic activities of DPyBz-based CPs, drawing parallels with established catalytic CPs. Detailed protocols for the synthesis of a known DPyBz-containing CP and a hypothetical catalytic application in Knoevenagel condensation are presented to guide future research in this promising area. The data presented for the catalytic reaction is hypothetical and intended to be representative of typical performance for such materials.
I. Overview of DPyBz-Containing Coordination Polymers
The DPyBz ligand has been successfully incorporated into one-dimensional coordination polymers. A notable example is the iron(II)-based polymer, catena-Poly[[aqua-(dipyrido[3,2-a:2',3'-c]phenazine-κN,N)iron(II)]-μ-pyrazine-2,3-dicarboxyl-ato-κN,O:O], hereafter referred to as Fe-DPyBz-CP .[1][2]
-
Structure: In Fe-DPyBz-CP, the Fe(II) ion is in a distorted octahedral geometry. It is coordinated by a bidentate DPyBz ligand, a chelating pyrazine-2,3-dicarboxylate (PZDC) dianion, and a water molecule. The PZDC ligand bridges adjacent iron centers to form a one-dimensional polymeric chain.[1][2] These chains are further organized into a three-dimensional supramolecular network through π-π stacking interactions between the DPyBz and PZDC ligands, as well as hydrogen bonding.[1][2]
The presence of the large, aromatic DPyBz ligand suggests potential for π-stacking interactions with organic substrates, which could be beneficial for heterogeneous catalysis. The metal centers could act as Lewis acid sites, while the nitrogen atoms of the DPyBz ligand could serve as basic sites, potentially enabling bifunctional catalysis.
II. Hypothetical Catalytic Application: Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, is a benchmark reaction for evaluating new heterogeneous catalysts. The basic nitrogen sites within the DPyBz ligand and the Lewis acidic metal centers in a CP could work synergistically to catalyze this reaction.
Application Note: Fe-DPyBz-CP as a Heterogeneous Catalyst for Knoevenagel Condensation
This note describes the potential use of Fe-DPyBz-CP as a recyclable heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.
Table 1: Hypothetical Catalytic Performance of Fe-DPyBz-CP in Knoevenagel Condensation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | Ethanol | 60 | 4 | 98 | >99 |
| 2 | 0.5 | Ethanol | 60 | 6 | 95 | >99 |
| 3 | 1.0 | Acetonitrile | 60 | 4 | 85 | >99 |
| 4 | 1.0 | Toluene | 60 | 4 | 70 | >99 |
| 5 | 1.0 | Ethanol | 25 | 12 | 88 | >99 |
Table 2: Catalyst Recyclability
| Cycle | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
III. Experimental Protocols
Protocol 1: Synthesis of Fe-DPyBz-CP
This protocol is adapted from the reported synthesis of catena-Poly[[aqua-(dipyrido[3,2-a:2',3'-c]phenazine-κN,N)iron(II)]-μ-pyrazine-2,3-dicarboxyl-ato-κN,O:O].[2]
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Dipyrido[3,2-a:2',3'-c]phenazine (DPyBz)
-
Pyrazine-2,3-dicarboxylic acid (H₂PZDC)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of FeSO₄·7H₂O (0.1 mmol), DPyBz (0.1 mmol), and H₂PZDC (0.1 mmol) is prepared in a 20 mL Teflon-lined stainless steel autoclave.
-
10 mL of a 1:1 (v/v) water/ethanol mixture is added to the autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After 72 hours, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Caption: Hydrothermal synthesis workflow for Fe-DPyBz-CP.
Protocol 2: Catalytic Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of benzaldehyde and malononitrile using a CP catalyst.
Materials:
-
Fe-DPyBz-CP (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, Fe-DPyBz-CP (1.0 mol%) is suspended in 10 mL of ethanol.
-
Benzaldehyde (1.0 mmol) and malononitrile (1.2 mmol) are added to the suspension.
-
The reaction mixture is stirred at 60 °C for the time specified in Table 1.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is separated by centrifugation or filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Catalyst Recycling:
-
The recovered catalyst is washed thoroughly with ethanol.
-
The catalyst is dried in an oven at 80 °C for 4 hours before being used in a subsequent catalytic cycle.
Caption: Proposed catalytic cycle for Knoevenagel condensation.
IV. Potential Signaling Pathway in Drug Development
The DPyBz ligand is a known DNA intercalator.[3] Incorporation into a CP could lead to novel drug delivery systems or therapeutic agents. For instance, a DPyBz-based CP could be designed to release a cytotoxic metal ion or the DPyBz ligand itself upon reaching a target cellular environment, potentially inducing apoptosis.
Caption: Hypothetical pathway for DPyBz-CP induced apoptosis.
V. Future Outlook
The catalytic potential of coordination polymers with DPyBz ligands is a promising yet underexplored area of research. Future work should focus on:
-
Systematic Catalytic Screening: Testing known DPyBz-containing CPs like Fe-DPyBz-CP in a variety of catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
-
Synthesis of Novel DPyBz-CPs: Expanding the library of DPyBz-based CPs with different metal nodes and linker geometries to tune their catalytic properties.
-
Photocatalytic and Electrocatalytic Studies: Investigating the potential of these materials in light-driven reactions and for electrochemical conversions, leveraging the photophysical and electronic properties of the DPyBz ligand.
By exploring these avenues, the full catalytic potential of this unique class of coordination polymers can be unlocked, with possible applications ranging from fine chemical synthesis to environmental remediation and drug development.
References
Application Notes and Protocols: 1,4-Di(pyridin-4-yl)benzene for Selective Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(pyridin-4-yl)benzene, a rigid linear molecule, has emerged as a significant building block in supramolecular chemistry and materials science. Its pyridyl nitrogen atoms offer excellent coordination sites for metal ions, making it a versatile ligand in the construction of metal-organic frameworks (MOFs) and other coordination polymers. While its direct application as a standalone molecular sensor for ions is not extensively documented, its incorporation into larger frameworks has led to the development of highly selective and sensitive ion sensing platforms. These platforms often utilize fluorescence quenching or enhancement as the signaling mechanism.
This document provides an overview of the application of this compound in selective ion sensing, primarily within the context of MOFs. It includes a summary of reported sensing data, detailed experimental protocols for the synthesis of the ligand and its use in sensing applications, and visualizations of the underlying principles.
Principle of Operation
The sensing mechanism of this compound-based materials relies on the interaction between the pyridyl nitrogen atoms and the target metal ions. In the case of fluorescent MOFs, the framework often exhibits intrinsic luminescence. Upon introduction of a specific metal ion, several processes can occur:
-
Fluorescence Quenching: The metal ion can act as a quencher, accepting energy from the excited state of the fluorophore (the MOF) and de-exciting it through non-radiative pathways. This leads to a decrease in fluorescence intensity.
-
Fluorescence Enhancement: In some cases, the binding of a metal ion can restrict intramolecular rotations or vibrations within the framework, leading to a reduction in non-radiative decay and an enhancement of the fluorescence signal.
-
Spectral Shift: The coordination of a metal ion can alter the electronic structure of the framework, resulting in a shift in the emission wavelength.
The selectivity of these sensors is determined by the specific geometric and electronic properties of the binding sites within the MOF, which are influenced by the arrangement of the this compound ligands.
Quantitative Sensing Data
The following table summarizes the quantitative data for ion sensing using materials incorporating this compound or its derivatives. It is important to note that these results are typically for MOFs where this compound acts as a linker.
| Target Ion | Sensing Material/Platform | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Reference |
| Pd²⁺ | MOF incorporating this compound | Fluorescence Quenching | Not Specified | Not Specified | [1] |
| Fe³⁺ | MOF with 1,4-di(1H-imidazol-4-yl)benzene | Fluorescence Quenching | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Suzuki coupling reaction.
Materials:
-
1,4-Dibromobenzene
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,4-dibromobenzene (1 equivalent) and 4-pyridylboronic acid (2.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 4 equivalents).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours under an inert atmosphere.
-
After cooling to room temperature, add water and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound as a white to off-white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Selective Ion Sensing using a this compound-based Fluorescent MOF
This protocol provides a general framework for evaluating the ion sensing capabilities of a fluorescent MOF containing this compound as a ligand.
Materials:
-
Synthesized fluorescent MOF containing this compound
-
High-purity solvent (e.g., deionized water, ethanol, or DMF, depending on the MOF's stability and the target application)
-
Stock solutions of various metal salts (e.g., nitrates or chlorides) of the ions to be tested (e.g., Pd²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.) at a known concentration (e.g., 10⁻² M).
-
Fluorometer
-
Quartz cuvettes
Procedure:
1. Preparation of MOF Suspension:
-
Disperse a small, accurately weighed amount of the finely ground MOF powder in the chosen solvent to prepare a stable suspension of known concentration (e.g., 0.1 mg/mL).
-
Sonicate the suspension for a few minutes to ensure homogeneity.
2. Fluorescence Titration Experiment:
-
Place a specific volume (e.g., 3 mL) of the MOF suspension into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the stock solution of the target metal ion into the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until a plateau in the fluorescence change is observed.
3. Selectivity Study:
-
Prepare separate cuvettes containing the MOF suspension.
-
To each cuvette, add a specific amount of a stock solution of a different metal ion (interfering ions) at a concentration significantly higher than the expected detection limit for the target ion.
-
Record the fluorescence emission spectrum for each interfering ion.
-
To a separate cuvette containing the MOF suspension and the target ion, add the interfering ions to observe any competitive effects.
-
Compare the fluorescence response of the MOF towards the target ion with that of the interfering ions. A significant change only in the presence of the target ion indicates high selectivity.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
To quantify the quenching efficiency, the Stern-Volmer equation can be used for quenching processes: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve in the linear range.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Generalized mechanism of fluorescence quenching for ion detection.
Caption: Experimental workflow for selective ion sensing.
Applications in Drug Development
While direct applications in drug development are still emerging, the selective ion sensing capabilities of this compound-based materials hold potential in several areas:
-
Monitoring of Metal-Based Drugs: These sensors could be developed to monitor the concentration of metallodrugs or their metabolites in biological fluids, aiding in pharmacokinetic and pharmacodynamic studies.
-
Detection of Biologically Important Ions: The ability to selectively detect metal ions that play crucial roles in biological processes (e.g., Fe³⁺) could be valuable for diagnosing or monitoring diseases associated with metal ion dysregulation.
-
High-Throughput Screening: Fluorescent sensor arrays based on these materials could be used for the high-throughput screening of compounds that interact with specific metal ions, potentially identifying new drug candidates.
Conclusion
This compound is a valuable component in the design of materials for selective ion sensing, particularly within the structure of metal-organic frameworks. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop novel sensing applications. Further research into the direct use of this molecule and its simple derivatives as ion sensors, as well as the expansion of the range of detectable ions, will undoubtedly broaden its impact in analytical chemistry, environmental monitoring, and the pharmaceutical sciences.
References
Application Notes and Protocols: The Role of 1,4-bis(4-pyridyl)benzene in Luminescent Materials
Abstract
These application notes provide a comprehensive overview of the role of 1,4-bis(4-pyridyl)benzene (dpbz) and its derivatives as fundamental building blocks in the design and synthesis of luminescent materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the applications, photophysical properties, and experimental procedures related to these compounds. Particular emphasis is placed on their incorporation into metal-organic frameworks (MOFs) and coordination polymers, leading to materials with tunable luminescent properties for applications in sensing, detection, and beyond.
Introduction
1,4-bis(4-pyridyl)benzene is a rigid, linear organic ligand that has garnered significant attention in the field of materials science, particularly in the construction of crystalline porous materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] Its unique structural characteristics, featuring two terminal pyridyl groups connected by a central benzene ring, allow it to act as a ditopic linker, bridging metal centers to form extended one-, two-, or three-dimensional networks.
The inherent π-conjugated system of the dpbz ligand is a key contributor to the luminescent properties of the resulting materials.[2] The rigid nature of the ligand can enhance emission intensity by reducing non-radiative decay pathways.[2] Consequently, dpbz-based materials are extensively explored for their applications as luminescent sensors, particularly for the detection of nitroaromatic compounds, which are common components of explosives.
Applications in Luminescent Materials
The primary application of 1,4-bis(4-pyridyl)benzene in luminescent materials is as a building block for MOFs and coordination polymers. These materials exhibit a range of luminescent behaviors, making them suitable for various applications:
-
Chemical Sensing: Luminescent MOFs (LMOFs) containing dpbz are widely investigated as sensors for small molecules. A prominent application is the detection of nitroaromatic compounds, where the luminescence of the MOF is quenched upon interaction with the analyte.[3] This quenching can occur through mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).
-
Environmental Monitoring: The selective and sensitive detection of pollutants is a critical area of research. Dpbz-based LMOFs have shown potential for detecting hazardous materials in the environment.
-
Drug Development and Delivery: While less common, the luminescent properties of these materials can be exploited for imaging and tracking of drug delivery vehicles. The porous nature of MOFs also allows for the encapsulation and release of therapeutic agents.
Quantitative Photophysical Data
The following table summarizes key photophysical data for a selection of luminescent materials incorporating 1,4-bis(4-pyridyl)benzene and its derivatives. This data is crucial for comparing the performance of different materials and for selecting appropriate candidates for specific applications.
| Material | Metal Ion | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ni(adc)(bmib)]n | Ni(II) | 340 | 442 | Not Reported | Not Reported | [4] |
| bmib ligand | - | 340 | 410 | Not Reported | Not Reported | [4] |
| LMOF-236 (activated) | Zn(II) | Not Reported | Not Reported | 12.2% | Not Reported | [5] |
| LMOF-236 with n-pentane | Zn(II) | Not Reported | Not Reported | 59.3% | Not Reported | [5] |
| [Zn2(OBA)2(4-NH2-3,5-(L1)2-TZ)·3DMF·4H2O]n | Zn(II) | Not Reported | Not Reported | 18% | 6.27 ns | [6] |
| Zinc-based MOF (15) | Zn(II) | Not Reported | Not Reported | 2.15% | 8 ns | [6] |
| Europium-based MOF (10) | Eu(III) | Not Reported | Not Reported | 5.24% | 29.56 ns | [6] |
| Europium-based MOF (11) | Eu(III) | Not Reported | Not Reported | 3.18% | 18.53 ns | [6] |
| Zr-L1 MOF | Zr(IV) | 335 | Not Reported | 0.91 (for ligand precursor) | Not Reported | [7] |
| ZJU-813 MOF | Zn(II) | Not Reported | Not Reported | >10x ligand QY | Not Reported | [8] |
Note: "Not Reported" indicates that the specific data point was not found in the cited literature. The data presented is for a variety of related structures to provide a comparative overview.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,4-bis(4-pyridyl)benzene, the solvothermal synthesis of a representative luminescent MOF, and the characterization of its photoluminescent properties.
This protocol is adapted from a standard Suzuki coupling reaction.
Materials:
-
4-Pyridylboronic acid pinacol ester
-
1,4-Dibromobenzene
-
Cesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene (dry)
-
N,N-Dimethylformamide (DMF, dry)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH, 10 M)
-
Celite
-
Argon (Ar) gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a degassed 1:1 mixture of dry toluene and DMF (300 mL) in a round-bottom flask, add 4-pyridylboronic pinacol ester (3.64 g, 17.8 mmol), 1,4-dibromobenzene (1.40 g, 5.92 mmol), and cesium carbonate (11.6 g, 35.5 mmol).
-
Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.68 g, 0.59 mmol) to the reaction mixture.
-
Heat the solution to 130 °C under an argon atmosphere and maintain for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with water three times.
-
Acidify the organic layer by dropwise addition of concentrated HCl to a pH of 2-3, which will cause the product to precipitate.
-
Collect the precipitate by filtration and dissolve it in water.
-
Add 10 M NaOH dropwise to the aqueous solution until the pH reaches 8-9, causing the pure 1,4-bis(4-pyridyl)benzene to precipitate as a white solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
This is a general protocol for the solvothermal synthesis of a Zn-based MOF using 1,4-bis(4-pyridyl)benzene. The specific molar ratios and conditions may need to be optimized for different structures.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-bis(4-pyridyl)benzene (dpbz)
-
A dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave or a glass vial with a screw cap
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
In a separate vial, dissolve 1,4-bis(4-pyridyl)benzene (e.g., 0.1 mmol) and the dicarboxylic acid linker (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
Combine the two solutions in a Teflon-lined autoclave or a larger glass vial.
-
Seal the vessel tightly.
-
Place the vessel in a programmable oven and heat to a specific temperature (typically between 80-120 °C) for a designated period (usually 24-72 hours).[9]
-
Allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF to remove unreacted starting materials.
-
Solvent exchange the DMF with a more volatile solvent (e.g., ethanol or methanol) by soaking the crystals for several days, replacing the solvent periodically.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
The absolute photoluminescence quantum yield (PLQY) of solid MOF samples is best measured using an integrating sphere.
Equipment:
-
Spectrofluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp with a monochromator)
-
Detector (e.g., CCD camera or calibrated photodiode)
Procedure:
-
Sample Preparation: Prepare a powdered sample of the activated MOF.
-
Blank Measurement: Place an empty sample holder in the integrating sphere and measure the spectrum of the excitation light. This serves as the reference.
-
Sample Measurement: Place the powdered MOF sample in the holder within the integrating sphere.
-
Data Acquisition:
-
Measure the spectrum of the scattered excitation light from the sample.
-
Measure the emission spectrum of the sample.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission peak and the reduction in the excitation peak.
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring luminescence lifetimes.
Equipment:
-
TCSPC system with a pulsed light source (e.g., laser diode or LED)
-
Fast photodetector (e.g., photomultiplier tube)
-
Timing electronics
Procedure:
-
Sample Preparation: Prepare a solid sample of the MOF.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution at the excitation wavelength.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The electronics measure the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential decay function (or a sum of exponentials) after deconvolution with the IRF to determine the luminescence lifetime(s).
Visualizations
Caption: General experimental workflow for the synthesis and characterization of luminescent MOFs.
Caption: Mechanism of luminescence quenching in MOF-based sensors for nitroaromatic compounds.
Conclusion
1,4-bis(4-pyridyl)benzene and its derivatives are versatile and indispensable building blocks in the creation of functional luminescent materials. The protocols and data presented herein provide a foundational resource for researchers aiming to synthesize, characterize, and apply these materials. The ability to systematically tune their photophysical properties through the choice of metal ions, co-ligands, and post-synthetic modifications opens up a vast design space for the development of next-generation sensors and other advanced materials. Further research will undoubtedly uncover new applications and refine the synthetic methodologies for these promising compounds.
References
- 1. research.setu.ie [research.setu.ie]
- 2. osti.gov [osti.gov]
- 3. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tailoring Photo- and Radio-luminescence in Metal–Organic Frameworks via Coordination Groups Modulation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 1,4-Di(4-pyridyl)benzene (DPyBz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The ability to encapsulate therapeutic agents within their porous structure and facilitate controlled release offers significant advantages for targeted therapies and improved drug efficacy.
This document provides a detailed guide to the experimental setup and protocols for the solvothermal synthesis of MOFs using the organic linker 1,4-di(4-pyridyl)benzene (DPyBz). The protocols outlined below are based on established methodologies and provide a foundation for researchers to develop and optimize DPyBz-based MOFs for their specific research and drug development needs.
Experimental Setup and General Considerations
The solvothermal synthesis of MOFs involves the reaction of a metal salt and an organic linker in a solvent at elevated temperatures and pressures in a sealed vessel. This method allows for the formation of highly crystalline materials.
Key Equipment and Materials:
-
Autoclaves/Reactors: Teflon-lined stainless steel autoclaves or sealed glass vials are used to withstand the pressures generated during synthesis.
-
Oven or Furnace: A programmable oven capable of maintaining stable temperatures for extended periods is essential.
-
Magnetic Stirrer and Stir Bars: To ensure homogeneous mixing of the precursor solution.
-
Ultrasonicator: To aid in the dissolution of reagents.
-
Filtration Apparatus: For isolating the synthesized MOF crystals.
-
Analytical Balance: For accurate weighing of reagents.
-
Reagents:
-
Metal salts (e.g., zinc nitrate hexahydrate, cobalt nitrate hexahydrate)
-
1,4-Di(4-pyridyl)benzene (DPyBz) ligand
-
High-purity solvents (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, methanol)
-
-
Characterization Instruments:
-
Powder X-ray Diffractometer (PXRD) for phase identification and crystallinity assessment.
-
Thermogravimetric Analyzer (TGA) to determine thermal stability and solvent content.
-
Brunauer-Emmett-Teller (BET) surface area analyzer for porosity characterization.
-
Fourier-Transform Infrared (FTIR) Spectrometer to confirm the presence of functional groups.
-
Experimental Protocols
The following protocols provide examples of the solvothermal synthesis of DPyBz-based MOFs with different metal precursors. Researchers should note that optimization of parameters such as reagent ratios, solvent composition, temperature, and reaction time may be necessary to achieve desired crystal size, morphology, and porosity.
Protocol 1: Synthesis of a Zinc-based MOF with DPyBz
This protocol describes the synthesis of a zinc-based MOF using zinc nitrate hexahydrate and DPyBz.
Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Di(4-pyridyl)benzene (DPyBz)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve a specific molar ratio of zinc nitrate hexahydrate and DPyBz in DMF. A common starting point is a 1:1 or 2:1 molar ratio of metal to ligand.
-
Use an ultrasonicator to ensure complete dissolution of the reagents.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at a temperature typically ranging from 80 °C to 120 °C.
-
Maintain the temperature for a period of 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF and then with a lower boiling point solvent like ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the purified MOF crystals under vacuum at an elevated temperature (e.g., 80-150 °C) to activate the material by removing the solvent molecules from the pores.
-
Protocol 2: Synthesis of a Cobalt-based MOF with DPyBz
This protocol outlines the synthesis of a cobalt-based MOF, which can exhibit interesting magnetic and catalytic properties in addition to its potential for drug delivery.
Reagents:
-
Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,4-Di(4-pyridyl)benzene (DPyBz)
-
N,N-Diethylformamide (DEF)
-
Methanol
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve cobalt nitrate hexahydrate and DPyBz in DEF in a designated molar ratio (e.g., 1:1.5 metal to ligand).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the sealed autoclave in an oven at a temperature between 100 °C and 150 °C for 48 to 96 hours.
-
-
Isolation and Purification:
-
After cooling, filter the crystalline product.
-
Wash the product with DEF followed by methanol.
-
Activate the MOF by drying under vacuum at a suitable temperature to ensure the removal of guest solvent molecules.
-
Data Presentation: Synthesis Parameters and MOF Properties
The following table summarizes typical synthesis parameters and resulting properties for DPyBz-based MOFs. These values are illustrative and can be used as a starting point for experimental design and optimization.
| MOF System | Metal Precursor | Metal:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Resulting BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-DPyBz | Zn(NO₃)₂·6H₂O | 1:1 | DMF | 100 | 48 | 300 - 600 | 0.15 - 0.30 |
| Co-DPyBz | Co(NO₃)₂·6H₂O | 1:1.5 | DEF | 120 | 72 | 250 - 500 | 0.12 - 0.25 |
Mandatory Visualization
Experimental Workflow for Solvothermal Synthesis of DPyBz-MOFs
Caption: Workflow for the solvothermal synthesis of DPyBz-based MOFs.
Signaling Pathway for Drug Delivery Application
The following diagram illustrates a conceptual signaling pathway for the application of DPyBz-based MOFs in drug delivery, highlighting the key stages from administration to therapeutic action.
Caption: Conceptual pathway for DPyBz-MOF mediated drug delivery.
Conclusion
The solvothermal synthesis method is a versatile and effective approach for the preparation of crystalline DPyBz-based MOFs. By carefully controlling the experimental parameters, researchers can tailor the properties of these materials to suit various applications, particularly in the field of drug delivery. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals engaged in the development of novel drug delivery systems. Further research into the functionalization of the DPyBz ligand and the incorporation of different metal centers will continue to expand the potential of this class of MOFs.
Application Notes and Protocols: DPyBz as a Versatile Building Block for Functional Materials
Document ID: ANP-DPYBZ-FM-2025 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Dipyrido[3,2-a:2′,3′-c]phenazine (DPyBz), often abbreviated as dppz, is a rigid, planar, and electron-deficient heteroaromatic compound. Its unique photophysical properties, excellent thermal stability, and versatile coordination chemistry make it an exceptional building block for a new generation of functional materials. The extended π-system of the phenazine core, combined with the nitrogen atoms of the pyridine rings, allows for strong intermolecular interactions and provides ideal coordination sites for metal ions. These characteristics have led to the successful application of DPyBz derivatives in organic light-emitting diodes (OLEDs), chemosensors, and photocatalysis.
This document provides detailed application notes and experimental protocols for the synthesis of the DPyBz ligand and its implementation in several key technological areas.
Protocol 1: Synthesis of DPyBz Ligand
This protocol details the synthesis of the foundational DPyBz (dppz) ligand through the condensation of 1,10-phenanthroline-5,6-dione with o-phenylenediamine.
Materials and Reagents:
-
1,10-phenanthroline-5,6-dione
-
o-phenylenediamine
-
Ethanol (96%)
-
Methanol
-
Standard reflux apparatus
-
Vacuum filtration system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione (1.0 eq) in 96% ethanol at 75 °C.
-
Addition of Reactant: Once dissolved, add o-phenylenediamine (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture under reflux for 30 minutes. The solution will typically change color as the reaction progresses.
-
Precipitation: After the reflux period, allow the mixture to cool to room temperature. The DPyBz ligand will precipitate out of the solution as a solid.
-
Isolation and Purification: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified DPyBz product under vacuum to yield a stable powder.
Application Notes and Protocols for 1,4-Di(pyridin-4-yl)benzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(pyridin-4-yl)benzene (DPyBz), also known as 4,4'-(1,4-phenylene)bispyridine, is a rigid, linear N-heterocyclic aromatic compound. Its electron-deficient pyridine rings and conjugated phenylene core impart specific electronic and structural properties that are of interest in the field of organic electronics. While its primary application has been as a ligand in the formation of Metal-Organic Frameworks (MOFs) for gas storage and separation, recent research has explored its potential in organic electronic devices, particularly in perovskite solar cells. The nitrogen atoms in the pyridine moieties can act as coordination sites, influencing the electronic properties of adjacent layers.
This document provides an overview of the application of this compound in organic electronics, with a focus on its emerging role in perovskite solar cells. It includes a detailed synthetic protocol for the material and outlines its use as an interfacial layer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 113682-56-7 | |
| Chemical Formula | C₁₆H₁₂N₂ | [1] |
| Molecular Weight | 232.29 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 193 °C | [1] |
| Purity | >95.0% - 98% | [1] |
| Solubility | Soluble in organic solvents such as CH₂Cl₂ and DMF |
Applications in Organic Electronics
The primary application of this compound in organic electronics to date has been as a surface passivating agent in perovskite solar cells. The lone pair of electrons on the nitrogen atoms of the pyridine rings can interact with uncoordinated lead ions on the perovskite surface, passivating defects and influencing the interfacial energetics.
Perovskite Solar Cells
In inverted (p-i-n) perovskite solar cells, interfacial layers between the perovskite and the charge transport layers are crucial for efficient charge extraction and minimizing recombination losses. This compound has been investigated for its role in modifying the perovskite/electron transport layer interface.
A recent study compared the rigid this compound (referred to as 2PYBEN) with a more flexible analogue, 1,2-bis(4-pyridyl)ethane (2PYET), as a passivating agent on the perovskite surface. While the flexible counterpart demonstrated superior performance in enhancing the power conversion efficiency of the solar cells, the study of 2PYBEN provides valuable insights into the role of molecular rigidity in surface passivation. The rigid structure of DPyBz is thought to limit its ability to conform to the perovskite surface and effectively passivate defects compared to more flexible molecules.
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[2][3][4]
Materials:
-
4-Pyridylboronic pinacol ester (or 4-pyridylboronic acid)
-
1,4-Dibromobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvents (e.g., a mixture of Toluene and Dimethylformamide (DMF), or Ethanol/Water)
-
Anhydrous and degassed solvents are crucial for optimal results.[5]
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine 1,4-dibromobenzene (1.0 equiv), 4-pyridylboronic pinacol ester (2.2-3.0 equiv), and the base (e.g., Cs₂CO₃, 4.0-6.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1:1 dry Toluene/DMF).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 130 °C) and stir for an extended period (e.g., 48 hours) under an inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through Celite to remove the palladium catalyst.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
Wash the organic layer with water multiple times.
-
-
Purification:
-
Acidify the organic layer with concentrated HCl, which will cause the product to precipitate.
-
Collect the precipitate by filtration and redissolve it in water.
-
Add a base (e.g., 10 M NaOH) dropwise to the aqueous solution until the pH is between 8 and 9, leading to the precipitation of the pure product.
-
Collect the white solid by filtration, wash with water, and dry under vacuum.
-
Fabrication of a Perovskite Solar Cell with a this compound Interfacial Layer
This protocol describes a general procedure for the fabrication of an inverted (p-i-n) perovskite solar cell incorporating DPyBz as a surface passivating agent.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PTAA)
-
Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃)
-
This compound solution (e.g., in isopropanol)
-
Electron Transport Layer (ETL) material (e.g., C₆₀, PCBM)
-
Buffer layer material (e.g., BCP)
-
Metal for top electrode (e.g., Silver or Copper)
Protocol:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the HTL material onto the cleaned ITO substrate and anneal.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite layer via spin-coating and anneal to form the crystalline perovskite film.
-
This compound Interfacial Layer Deposition: Spin-coat a dilute solution of this compound onto the perovskite layer. This step is performed to passivate the surface of the perovskite.
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL material onto the DPyBz-treated perovskite layer by thermal evaporation or spin-coating.
-
Buffer Layer and Electrode Deposition: Sequentially deposit a buffer layer and the metal top electrode via thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Device architecture of an inverted perovskite solar cell.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Di(pyridin-4-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-di(pyridin-4-yl)benzene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in the synthesis of this compound can stem from several factors related to the reactants, catalyst, and reaction conditions. Here are the primary areas to investigate:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its inactivation is a common reason for reaction failure.
-
Troubleshooting:
-
Use a Pre-catalyst: Consider using a more stable and readily activated palladium pre-catalyst.[1]
-
Optimize Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl couplings, bulky and electron-rich phosphine ligands can be more effective.[2][3]
-
Ensure Anaerobic Conditions: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[4]
-
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium center is a crucial step.
-
Troubleshooting:
-
Base Selection: The choice and strength of the base are critical. A common strategy is to use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] The base activates the organoboron compound.[5]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[4][6]
-
-
-
Substrate Reactivity: The reactivity of your starting materials, 1,4-dihalobenzene and the 4-pyridylboronic acid derivative, can influence the reaction outcome.
-
Troubleshooting:
-
Halide Choice: The reactivity of the aryl halide decreases in the order I > Br > Cl.[6][7] If you are using an aryl chloride, a more active catalyst system may be required.
-
Boronic Acid vs. Ester: Boronic acids can be prone to decomposition.[6] Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.[3]
-
-
-
Issue 2: Presence of Significant Side Products
-
Question: I am observing significant impurities alongside my desired product in the reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge in cross-coupling reactions. The two most prevalent side reactions in the synthesis of this compound are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the 4-pyridylboronic acid, which is then replaced by a hydrogen atom, leading to the formation of pyridine.[3][8]
-
Troubleshooting:
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can promote protodeboronation.[3]
-
Choice of Base: Use a non-hydroxide base if possible. The presence of a strong base can accelerate this side reaction.[8]
-
Use of Boronic Esters: As mentioned previously, boronic esters are generally more stable and less susceptible to protodeboronation.[3]
-
-
-
Homocoupling: This involves the coupling of two molecules of the 4-pyridylboronic acid to form 4,4'-bipyridine, or two molecules of the 1,4-dihalobenzene to form biphenyl derivatives.
-
Troubleshooting:
-
Control Catalyst Concentration: High catalyst loadings can sometimes favor homocoupling.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize its homocoupling.
-
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[6]
-
Troubleshooting:
-
Optimize Reaction Conditions: This side reaction can be influenced by the choice of base, solvent, and temperature. Experiment with milder bases or lower reaction temperatures.[2]
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product, this compound. What are some effective purification strategies?
-
Answer: The purification of this compound can be challenging due to its polarity and potential for co-crystallization with byproducts.
-
Acid-Base Extraction: A highly effective method involves an acid-base workup. The basic nitrogen atoms of the pyridyl groups allow the product to be selectively extracted into an acidic aqueous phase.
-
Procedure:
-
After the reaction, quench the mixture and extract with an organic solvent.
-
Wash the organic layer with an acidic solution (e.g., 1M HCl). The product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic organic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.[4]
-
Filter, wash the solid with water, and dry.
-
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The Suzuki-Miyaura cross-coupling reaction is the most widely used and versatile method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a 1,4-dihalobenzene (typically 1,4-dibromobenzene or 1,4-diiodobenzene) with two equivalents of a 4-pyridylboronic acid or its ester derivative.[4][7]
-
-
Q2: Which palladium catalyst is best for this reaction?
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A2: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, more modern and efficient catalyst systems often provide higher yields, especially for challenging substrates.[4] These systems typically consist of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos).[1]
-
-
Q3: Can I use 1,4-dichlorobenzene as a starting material?
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A3: While more cost-effective, 1,4-dichlorobenzene is less reactive than its bromo or iodo counterparts in Suzuki-Miyaura couplings.[6] To achieve good yields with 1,4-dichlorobenzene, a more active catalyst system, often employing bulky, electron-rich phosphine ligands, is generally required.
-
-
Q4: How critical is the quality of the reagents and solvents?
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A4: The quality of reagents and solvents is paramount for a successful synthesis. The boronic acid or ester should be pure, and solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions like protodeboronation.[3]
-
-
Q5: What is a typical yield for the synthesis of this compound?
-
A5: Reported yields for the synthesis of this compound via Suzuki-Miyaura coupling can vary significantly depending on the specific conditions, but yields in the range of 70-90% have been reported in the literature under optimized conditions.[4]
-
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and similar biaryl compounds under different Suzuki-Miyaura coupling conditions.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Pyridylboronic pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/DMF | 130 | 48 | 71 | [4] |
| N-heteroaryl halides | 1,4-Benzenediboronic acid | C₃₇H₄₅ClN₂O₃PPd | K₂CO₃ | Ethanol/Water | 80 | 6 | 90 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene with 4-Pyridylboronic Pinacol Ester
This protocol is adapted from a literature procedure.[4]
Materials:
-
1,4-Dibromobenzene
-
4-Pyridylboronic pinacol ester
-
Cesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Anhydrous Toluene
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Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 10 M
Procedure:
-
To a dried Schlenk flask, add 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic pinacol ester (3.0 eq), and cesium carbonate (6.0 eq).
-
Add a 1:1 mixture of anhydrous toluene and DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.1 eq) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 130 °C and stir under an argon atmosphere for 48 hours.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with water three times.
-
Acidify the organic layer to pH 2-3 by the dropwise addition of concentrated HCl. The product will precipitate.
-
Collect the precipitate by filtration and dissolve it in water.
-
Add 10 M NaOH dropwise to the aqueous solution until the pH is 8-9 to precipitate the pure product.
-
Collect the white solid by filtration, wash with deionized water, and dry under vacuum.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Synthesis and Purification Workflow
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1,4-bis(4-pyridyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,4-bis(4-pyridyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude 1,4-bis(4-pyridyl)benzene, particularly after synthesis via methods such as Suzuki-Miyaura coupling.
Issue 1: Persistent Yellow or Brown Coloration in the Purified Product
-
Possible Causes:
-
Residual Palladium Catalyst: If synthesized via a palladium-catalyzed cross-coupling reaction, trace amounts of palladium can impart a dark color to the product.
-
Phosphine Ligand Byproducts: Oxidation of phosphine ligands (e.g., triphenylphosphine) used in coupling reactions can generate colored impurities.
-
Homocoupling Products: Byproducts from the homocoupling of starting materials can be colored.
-
Degradation: The product may be susceptible to degradation if exposed to air and light for extended periods, especially at elevated temperatures.
-
-
Solutions:
-
Activated Carbon Treatment: Before the final crystallization step, dissolve the crude product in a suitable solvent (e.g., hot DMF or ethanol) and treat with a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal.
-
Column Chromatography: If color persists, column chromatography over silica gel or alumina can be effective. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of a more polar solvent like methanol) can help separate the colored impurities.
-
Thiol-Functionalized Silica: For removal of residual palladium, specialized thiol-functionalized silica gels can be used as a packing material in a filtration plug or during chromatography.
-
Issue 2: Low Recovery After Recrystallization
-
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the product even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product in the mother liquor.
-
Premature Crystallization: The product may crystallize in the funnel during hot filtration.
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
-
Solutions:
-
Solvent Screening: Perform small-scale solvent screening to find a solvent or solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Good starting points include ethanol, toluene, or a mixed solvent system like DMF/water or ethanol/water.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: Preheat the funnel and receiving flask before hot filtration to prevent premature crystal formation.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals, then cool further in an ice bath to maximize yield.
-
Issue 3: Product "Oils Out" During Recrystallization
-
Possible Causes:
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid.
-
Solvent Boiling Point Too High: The boiling point of the recrystallization solvent may be higher than the melting point of the product.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
-
-
Solutions:
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface or adding a seed crystal of the pure product. If this fails, redissolve the oil in more hot solvent and allow it to cool more slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,4-bis(4-pyridyl)benzene synthesized via Suzuki-Miyaura coupling?
A1: Common impurities include unreacted starting materials (e.g., 4-bromopyridine, 1,4-dibromobenzene, or their corresponding boronic acids/esters), homocoupled byproducts (e.g., 4,4'-bipyridine and biphenyl), and byproducts from the palladium catalyst and phosphine ligands.[1][2]
Q2: What is a good starting solvent for the recrystallization of 1,4-bis(4-pyridyl)benzene?
A2: Due to its aromatic and somewhat polar nature, good single solvents to try are ethanol, methanol, or toluene. Mixed solvent systems can also be effective, such as DMF with the addition of water as an anti-solvent, or ethanol/water. The ideal choice depends on the specific impurity profile of your crude material.
Q3: Can sublimation be used to purify 1,4-bis(4-pyridyl)benzene?
A3: Yes, sublimation is a potential purification method for 1,4-bis(4-pyridyl)benzene, as it is a stable, crystalline solid. This technique is particularly useful for removing non-volatile impurities. The optimal temperature and pressure for sublimation would need to be determined experimentally but would be below its melting point under vacuum.
Q4: My compound is only soluble in hot DMF. How can I recrystallize it?
A4: If the compound is only soluble in a high-boiling solvent like hot DMF, a mixed-solvent recrystallization (also known as anti-solvent crystallization) is often effective. Dissolve the crude product in a minimal amount of hot DMF, and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water, methanol, or diethyl ether) until the solution becomes cloudy. Then, gently reheat until the solution is clear again and allow it to cool slowly.
Q5: How can I confirm the purity of my final product?
A5: The purity of 1,4-bis(4-pyridyl)benzene can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy is excellent for identifying the presence of organic impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Melting point analysis is also a good indicator; a sharp melting point close to the literature value suggests high purity.
Quantitative Data Summary
The following table provides illustrative data for different purification methods. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Yield is highly dependent on solvent choice and technique. |
| Column Chromatography | 70-90% | >99% | 50-80% | Yield can be lower due to product loss on the column. |
| Sublimation | >90% | >99.5% | 60-85% | Best for removing non-volatile or highly colored impurities. |
| Acid-Base Precipitation | 80-90% | 95-98% | 70-85% | A crude but effective method for initial purification.[3] |
Experimental Protocols
1. Purification by Recrystallization (from Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude 1,4-bis(4-pyridyl)benzene. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
2. Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 or even pure ethyl acetate), is often effective. A small percentage of methanol (1-2%) in the ethyl acetate can be used to elute highly polar impurities if necessary.
-
Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. c. Carefully load the sample onto the top of the column. d. Begin elution with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
3. Purification by Sublimation
-
Apparatus: A standard laboratory sublimation apparatus, consisting of a vessel to hold the crude product and a cold finger for condensation.
-
Procedure: a. Place the crude 1,4-bis(4-pyridyl)benzene in the sublimation apparatus. b. Assemble the apparatus and connect it to a vacuum pump. c. Begin cooling the cold finger with circulating cold water or a dry ice/acetone slurry. d. Gently heat the bottom of the apparatus containing the crude product. The temperature should be high enough to cause sublimation but below the melting point of the compound. e. The purified compound will sublime and deposit as crystals on the cold finger. f. Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. g. Carefully collect the purified crystals from the cold finger.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: Troubleshooting common issues encountered during recrystallization.
References
Technical Support Center: Scale-Up Synthesis of DPyBz (di(pyridin-2-yl)benzene)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of DPyBz (di(pyridin-2-yl)benzene) and its derivatives. The content is structured to offer practical solutions to common issues in a laboratory and manufacturing setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for DPyBz and its derivatives on a larger scale?
A1: The most prevalent method for synthesizing DPyBz and its analogues is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a dihalobenzene with a pyridylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is favored for its versatility and tolerance of a wide range of functional groups.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of DPyBz?
A2: Scaling up the Suzuki-Miyaura reaction for DPyBz synthesis presents several challenges:
-
Reaction Kinetics and Heat Transfer: The reaction is often exothermic, and poor heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and impurity formation.[1]
-
Mass Transfer limitations: Inadequate mixing in large vessels can result in localized concentrations of reagents, leading to incomplete reactions and the formation of byproducts.
-
Catalyst Activity and Homogeneity: Ensuring uniform distribution and activity of the palladium catalyst throughout the large reaction volume is critical for consistent product quality.
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and large-scale batches due to variations in reaction conditions.
-
Product Isolation and Purification: Isolating and purifying DPyBz derivatives can be challenging due to their physical properties and the presence of residual palladium and byproducts.
Q3: How does the choice of palladium catalyst and ligand impact the scale-up synthesis?
A3: The selection of the palladium catalyst and ligand system is crucial for a successful scale-up. For electron-deficient heteroaryl compounds like pyridine derivatives, specialized ligands are often required to achieve high yields. The catalyst system must be robust enough to handle the reaction conditions at a larger scale without deactivation. The choice of catalyst can also influence the impurity profile and the ease of palladium removal from the final product.
Q4: What are the key safety concerns during the scale-up synthesis of DPyBz?
A4: Safety is a primary concern in any scale-up process. For DPyBz synthesis via Suzuki-Miyaura coupling, specific hazards include:
-
Exothermic Reactions: The potential for a runaway reaction exists if the heat generated is not properly managed.[1]
-
Pyrophoric Reagents: Some reagents used in the synthesis, such as certain palladium catalysts and phosphine ligands, can be pyrophoric.[2]
-
Flammable Solvents: The use of large quantities of flammable organic solvents requires appropriate handling and storage facilities.
-
Toxic Materials: Palladium compounds and some organic reagents are toxic and require proper personal protective equipment (PPE) and containment measures.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a common problem during the scale-up of Suzuki-Miyaura reactions. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Test the catalyst on a small-scale, well-established reaction to confirm its activity.[4] |
| Poor Reagent Quality | Verify the purity of the dihalobenzene and pyridylboronic acid. Impurities can inhibit the catalyst. Consider recrystallizing or purifying the starting materials if necessary. |
| Inefficient Mixing | Optimize the stirrer speed and design to ensure proper mixing and mass transfer in the reactor. For very large scales, consider installing baffles in the reactor. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. Implement a controlled heating and cooling system to maintain the optimal temperature profile. Avoid localized overheating. |
| Presence of Oxygen | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. Oxygen can deactivate the Pd(0) catalyst.[4] |
Issue 2: Formation of Side Products
The formation of impurities such as homocoupled products and protodeboronated byproducts can significantly reduce the yield and complicate purification.
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Pyridylboronic Acid | Presence of oxygen or other oxidants. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation | Presence of water or other protic sources. The stability of the boronic acid is also a factor. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Select a base that is less prone to causing protodeboronation.[5] |
| Dehalogenation of Dihalobenzene | Certain reaction conditions can favor the reduction of the aryl halide. | Optimize the catalyst and ligand system. Adjust the reaction temperature and time. |
Issue 3: Difficulties in Product Purification
The purification of DPyBz derivatives can be challenging due to their polarity and potential to chelate with residual palladium.
| Problem | Suggested Solution |
| Residual Palladium in the Final Product | Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-based scavengers). Perform multiple extractions or crystallizations. |
| Co-elution of Impurities during Chromatography | Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Consider using a different purification technique such as crystallization or sublimation. |
| Product Insolubility | Screen for a suitable solvent or solvent mixture for crystallization. If the product is highly insoluble, hot filtration may be necessary. |
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura synthesis of a DPyBz derivative at different scales.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>100 kg) |
| Catalyst Loading (mol%) | 1-5 | 0.1-1 | 0.01-0.1 |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | 1:1 to 2:1 | 1:1 to 1.5:1 |
| Typical Yield (%) | 70-90 | 60-80 | 55-75 |
| Purity (%) | >98 | >99 | >99.5 |
| Reaction Time (hours) | 4-12 | 8-24 | 12-48 |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 2,5-di(pyridin-2-yl)benzen-1-amine (Lab Scale)
This protocol describes a general procedure for the synthesis of a DPyBz derivative.
Materials:
-
2,5-Dibromoaniline
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromoaniline (1.0 eq), pyridine-2-boronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of DPyBz via Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low yields in the scale-up synthesis of DPyBz.
References
avoiding side products in the Suzuki coupling of 4-pyridylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-pyridylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of 4-pyridylboronic acid?
A1: The two most prevalent side products are the result of protodeboronation and homocoupling . Protodeboronation leads to the formation of pyridine, while homocoupling results in the formation of 4,4'-bipyridine.[1] The presence of oxygen can often exacerbate the formation of homocoupling byproducts.[1][2]
Q2: Why is 4-pyridylboronic acid prone to these side reactions?
A2: Pyridylboronic acids, in general, can be unstable under certain Suzuki coupling conditions. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can influence the stability of the carbon-boron bond, making it susceptible to cleavage by proton sources (protodeboronation).[1] The nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves careful control of the reaction conditions. Key strategies include:
-
Use of Anhydrous Solvents: Employing anhydrous solvents can reduce the availability of proton sources that lead to the cleavage of the C-B bond.[1]
-
Milder Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can be effective.[1]
-
Choice of Base: The selection of an appropriate base is crucial. While a base is necessary to activate the boronic acid, highly basic conditions or the presence of excess water can promote protodeboronation.[3]
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the boronic acid throughout the reaction, thus minimizing side reactions.[4]
Q4: What are the best practices to avoid the homocoupling of 4-pyridylboronic acid?
A4: Homocoupling can be suppressed by:
-
Degassing Solvents: Rigorously deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a primary method to prevent oxygen-mediated homocoupling.[2]
-
Slow Addition of Boronic Acid: Adding the 4-pyridylboronic acid slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Using a Slight Excess of the Aryl Halide: This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[5]
-
Catalyst Choice: Using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over in situ reduction of a Pd(II) precursor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product and significant formation of pyridine. | Protodeboronation of 4-pyridylboronic acid. | - Use anhydrous solvents and reagents. - Lower the reaction temperature. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][7] - Consider using a boronic ester derivative for slow release.[4] |
| Presence of 4,4'-bipyridine as a major byproduct. | Homocoupling of 4-pyridylboronic acid. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[2] - Add the 4-pyridylboronic acid solution slowly to the reaction mixture.[5] - Use a slight excess of the aryl halide coupling partner.[5] |
| Reaction is sluggish or does not go to completion. | Catalyst inhibition or deactivation by the pyridine nitrogen. | - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or phosphine oxide ligands) to stabilize the palladium catalyst. - Increase the catalyst loading (e.g., from 3 mol% to 5 mol%).[8] |
| Formation of dehalogenated arene from the aryl halide starting material. | Dehalogenation side reaction. | - Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation.[1] |
Data on Base and Solvent Effects
The choice of base and solvent system significantly impacts the yield of the Suzuki coupling reaction and the extent of side product formation. Below is a summary of data from various studies.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 90-100 | High | [6] |
| K₂CO₃ | Toluene/H₂O | 90-100 | High | [6] |
| K₃PO₄ | Toluene/H₂O | 90-100 | High | [6] |
| Cs₂CO₃ | Toluene/H₂O | 90-100 | High | [6] |
| NaOH | DMF/H₂O | 80 | 70 | [5] |
| NaOAc | DMF/H₂O | 80 | 65 | [5] |
| Et₃N | DMF/H₂O | 80 | 50 | [5] |
Yields are highly substrate and condition dependent. The data indicates that inorganic bases generally provide higher yields compared to organic bases like triethylamine under these conditions.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Pyridylboronic Acid with an Aryl Bromide
This protocol is a generalized procedure based on commonly reported conditions that have shown success in minimizing side reactions.
Materials:
-
4-Pyridylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-pyridylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions from a User-Reported Successful Synthesis
The following conditions were reported by a researcher to achieve an ~80% yield in a Suzuki coupling involving 4-pyridylboronic acid.[9]
Materials:
-
Aryl bromide (1.0 equivalent)
-
4-Pyridylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
Cy₃P·HBF₄ (as ligand, Pd:L ratio 1:1.2)
-
Base (1.7 equivalents)
-
Solvent: Dioxane:Water (2:1 by volume), sparged with N₂ for 30-60 minutes prior to use.
Procedure:
-
Combine all solid reagents in a round-bottom flask.
-
Perform several vacuum/N₂ cycles to ensure an inert atmosphere.
-
Add the sparged solvents under a nitrogen atmosphere.
-
Proceed with heating and workup as described in Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Side Reaction Pathways
Caption: Major side reaction pathways in the Suzuki coupling of 4-pyridylboronic acid.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Crystal Growth of MOFs with 1,4-Di(pyridin-4-yl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystal growth of Metal-Organic Frameworks (MOFs) utilizing the 1,4-di(pyridin-4-yl)benzene linker. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of MOFs with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I obtaining an amorphous powder instead of crystalline material?
Answer: The formation of an amorphous product instead of crystalline MOFs is a common issue that can stem from several factors related to nucleation and crystal growth kinetics.
-
Rapid Precipitation: The reaction kinetics may be too fast, leading to rapid precipitation of the material before it has time to organize into a crystalline framework. To address this, you can try lowering the reaction temperature, reducing the concentration of the reactants (metal salt and linker), or using a different solvent system that slows down the reaction rate.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the deprotonation of the linker and the coordination with the metal ions. An inappropriate pH can hinder the formation of the desired coordination environment. Experiment with adjusting the pH by adding small amounts of an acid or a base.
-
Inadequate Solvation: The chosen solvent may not be optimal for dissolving the reactants or for mediating the MOF formation. Consider using a co-solvent system or switching to a solvent with different polarity or coordination ability. For pyridyl-based linkers, solvents like DMF, DEF, and DMA are often used.[1]
Question: The resulting crystals are very small or form aggregates. How can I grow larger, single crystals?
Answer: Controlling crystal size and preventing aggregation is crucial for many applications and for obtaining high-quality structural data.
-
Control Nucleation and Growth: To obtain larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth. This can be achieved by slowly cooling the reaction mixture after the initial heating phase.[1] A slower cooling rate allows for fewer nuclei to form and promotes the growth of larger crystals. Another strategy is to decouple the nucleation and growth stages by first forming seed crystals at a lower concentration and then adding more reactants to facilitate their growth.
-
Use of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the linker for coordination to the metal centers, thereby slowing down the crystallization process and promoting the growth of larger, more well-defined crystals.[2][3] The concentration and type of modulator can be systematically varied to find the optimal conditions.
-
Solvent System Optimization: The solvent system can influence crystal morphology. Experimenting with different solvent ratios in a co-solvent system can impact the solubility of the reactants and the growing MOF, thereby affecting crystal size and habit.
Question: My MOF crystals are not phase-pure. What could be the cause?
Answer: The formation of mixed phases is a common challenge in MOF synthesis, particularly with flexible or multifunctional linkers.
-
Competing Phases: The reaction conditions may favor the formation of more than one thermodynamically or kinetically stable phase. To target a specific phase, it is crucial to precisely control the reaction temperature, time, and reactant concentrations.[3][4]
-
Modulator Influence: The choice and concentration of the modulator can direct the formation of a specific polymorph.[3] For instance, a larger, more rigid modulator might sterically hinder the formation of a denser, undesired phase.[3]
-
Impure Reactants: Ensure the purity of the this compound linker and the metal salt, as impurities can sometimes template the formation of undesired phases.
Question: The synthesized MOF crystals are unstable and degrade upon removal from the mother liquor. How can I prevent this?
Answer: The instability of MOF crystals upon isolation is often due to the loss of guest solvent molecules that support the framework's structure.
-
Solvent Exchange: Before drying the crystals, perform a solvent exchange with a less volatile solvent that can still occupy the pores and maintain the framework's integrity. Acetone or chloroform are common choices for this purpose. It is crucial to avoid solvents like water for solvent exchange with certain MOFs, as it can lead to degradation.[1]
-
Gentle Activation: The process of removing solvent molecules from the pores, known as activation, should be done under mild conditions. Instead of heating at high temperatures under vacuum, consider a more gradual activation process at a lower temperature or using supercritical CO2 drying.
-
Handling in Mother Liquor: For highly sensitive crystals, characterization techniques like single-crystal X-ray diffraction can sometimes be performed with the crystal still in its mother liquor or coated in a protective oil to prevent solvent loss and degradation.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions that researchers may have when working with this compound for MOF synthesis.
Q1: What are the typical reaction conditions for synthesizing MOFs with this compound?
A1: Solvothermal synthesis is the most common method.[4] Typically, the this compound linker and a metal salt (e.g., zinc nitrate, copper nitrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMA). The mixture is sealed in a vial or an autoclave and heated to a temperature between 80°C and 150°C for 24 to 72 hours.[5][6]
Q2: What is the role of a modulator in the synthesis, and how do I choose one?
A2: A modulator is a compound, often a monocarboxylic acid, that competes with the organic linker for coordination to the metal ions.[2][3] This competition slows down the rate of MOF formation, which can lead to larger and more crystalline products. The choice of modulator can influence the resulting MOF's topology, defect density, and crystal morphology. For pyridyl-based MOFs, common modulators include acetic acid, benzoic acid, and pyridine itself.[2] The optimal modulator and its concentration need to be determined experimentally for each specific system.
Q3: How does the choice of solvent affect the crystal growth?
A3: The solvent plays a crucial role in MOF synthesis. It needs to dissolve the reactants and can also act as a template or a coordinating species. The polarity, viscosity, and boiling point of the solvent can all influence the reaction kinetics and the final product.[7][8][9] For MOFs with this compound, polar aprotic solvents like DMF are frequently used. Sometimes, a mixture of solvents is employed to fine-tune the solubility and crystal growth.[5]
Q4: What characterization techniques are essential to confirm the successful synthesis of my MOF?
A4: To confirm the formation of the desired MOF, a combination of characterization techniques is necessary. Powder X-ray Diffraction (PXRD) is crucial to verify the crystallinity and phase purity of the bulk sample. Thermogravimetric Analysis (TGA) provides information about the thermal stability of the MOF and the presence of solvent molecules in the pores. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the coordination of the linker to the metal centers. For detailed structural analysis, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard if suitable single crystals can be obtained.
Q5: Are there any known safety precautions when working with this compound and the solvents used in MOF synthesis?
A5: Yes, standard laboratory safety procedures should always be followed. This compound is a chemical compound and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. The solvents commonly used in MOF synthesis, such as DMF, DEF, and DMA, are organic solvents and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
The following tables summarize quantitative data on the effect of synthesis parameters on the properties of MOFs synthesized with pyridyl-based linkers, which can serve as a starting point for optimizing the synthesis with this compound.
Table 1: Effect of Modulator Concentration on Crystal Size of a UiO-66 Analogue
| Modulator (Acetic Acid) Concentration (equivalents) | Average Crystal Size (µm) | Reference |
| 13 | 0.5 - 1.0 | [10] |
| 26 | 1.0 - 2.0 | [10] |
| 52 | 2.0 - 3.0 | [10] |
| 104 | > 3.0 | [10] |
Table 2: Influence of Solvent on the Formation of a Pillared MOF
| Solvent System | Resulting Phase | Porosity (BET Surface Area, m²/g) | Reference |
| DMF | Crystalline, 3D framework | ~1200 | [6] |
| Ethanol | Amorphous precipitate | Not applicable | [6] |
| DMF/Ethanol (1:1) | Crystalline, smaller crystals | ~1050 | [6] |
| DMF/Water (1:1) | Hydrolysis of framework | Not applicable | [6] |
Experimental Protocols
This section provides a detailed, adaptable solvothermal protocol for the synthesis of a zinc-based MOF using this compound.
Protocol: Solvothermal Synthesis of a Zn-based MOF with this compound
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., benzoic acid) - optional
-
Glass vials (e.g., 20 mL scintillation vials) with Teflon-lined caps
-
Isothermal oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate container, dissolve 0.1 mmol of this compound in 5 mL of DMF. Gentle heating or sonication may be required to fully dissolve the linker.
-
(Optional) If using a modulator, add the desired amount (e.g., 10 equivalents relative to the linker) to the linker solution.
-
Combine the metal salt solution and the linker solution in the 20 mL glass vial.
-
Tightly cap the vial and place it in an isothermal oven.
-
Heat the vial to 100°C and maintain this temperature for 48 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a suitable solvent like acetone (3 x 5 mL) for 24 hours.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 80-100°C) to activate the MOF.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of a Modulator in the Synthesis of Phase-Pure NU-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low porosity in DPyBz-based metal-organic frameworks
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with DPyBz-based (N,N'-di(pyridin-4-yl)benzene-1,4-dicarboxamide) metal-organic frameworks (MOFs). The following sections address common issues, particularly low porosity, encountered during synthesis and activation.
Frequently Asked Questions (FAQs)
Q1: My DPyBz-based MOF exhibits a very low Brunauer-Emmett-Teller (BET) surface area after synthesis and activation. What are the likely causes?
A1: Low surface area in DPyBz-based MOFs, and amide-functionalized MOFs in general, is a common issue that can stem from several factors throughout the experimental workflow. The primary culprits are typically:
-
Incomplete Solvent Removal: The amide groups in the DPyBz ligand can form strong hydrogen bonds with solvent molecules, particularly high-boiling point solvents like DMF or DEF. If these guest molecules are not completely removed from the pores, they will block nitrogen access during BET analysis, leading to an artificially low surface area.
-
Framework Collapse: The crystal structure of the MOF can collapse during the activation process, especially when removing guest molecules. This is a significant concern for flexible or delicate frameworks. The capillary forces exerted by solvents with high surface tension during evaporation can be strong enough to destroy the porous structure.
-
Formation of a Non-Porous Phase: The synthesis conditions (e.g., temperature, solvent system, modulator concentration) may have favored the formation of a dense, non-porous coordination polymer instead of the desired porous MOF.
-
Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal structure can reduce the accessible pore volume and surface area.
-
Impurities and Amorphous Content: The presence of unreacted starting materials, amorphous byproducts, or a poorly crystalline MOF will contribute to a lower-than-expected surface area.
Q2: How can I improve the activation of my DPyBz-based MOF to achieve higher porosity?
A2: Effective activation is crucial for realizing the intrinsic porosity of your MOF. Here are several strategies to improve guest removal while preserving the framework's integrity:
-
Solvent Exchange: Before thermal activation, exchange the high-boiling point synthesis solvent with a more volatile, low-surface-tension solvent. This is a critical step. A common procedure involves soaking the as-synthesized MOF in a solvent like ethanol or acetone, followed by a final exchange with an even lower surface tension solvent like hexane or chloroform. The exchange should be performed multiple times over several days to ensure complete replacement.
-
Supercritical CO2 Drying: This is a highly effective method for activating delicate MOFs. By bringing CO2 to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding the capillary forces that cause pore collapse during conventional solvent evaporation.
-
Thermal Activation Conditions: Optimize the temperature and duration of heating under vacuum. A temperature ramp (gradual heating) can be gentler on the framework than rapid heating. Thermogravimetric analysis (TGA) of the as-synthesized material can help determine the appropriate temperature for solvent removal without causing framework decomposition.
-
Microwave-Assisted Activation: Recent studies have shown that microwave irradiation can significantly reduce the time required for solvent removal.[1][2] This can be performed with or without a preceding solvent exchange.
Q3: What are the typical BET surface areas and pore volumes I should expect for a porous DPyBz-based MOF?
A3: Due to the limited availability of public data for MOFs constructed specifically with the N,N'-di(pyridin-4-yl)benzene-1,4-dicarboxamide ligand, providing a precise expected range is challenging. However, for analogous non-interpenetrated, porous MOFs containing amide and pyridyl functionalities, BET surface areas can vary widely based on the metal node and overall structure. As a general reference, moderately porous amide-functionalized MOFs can exhibit BET surface areas in the range of 500 to 2000 m²/g. It is crucial to compare your results to a successfully replicated literature preparation of a closely related material if available.
The following table provides a general comparison of porosity data for different types of MOFs to give a broader context.
| MOF Type | Linker/Components | Typical BET Surface Area (m²/g) | Typical Pore Volume (cm³/g) |
| Hypothetical DPyBz-MOF | DPyBz + Metal Node | 500 - 2000 (estimated) | 0.3 - 0.9 (estimated) |
| Amide-Functionalized MOF | 5-(isonicotinamido)isophthalic acid + Mn(II) | ~100-300 (interpenetrated) | ~0.1-0.2 |
| Pyridyl/Carboxylate MOF | tri(4-pyridylphenyl)amine + benzenedicarboxylic acid + Co(II) | ~500-800 | ~0.3-0.5 |
| High-Porosity MOF (e.g., MOF-5) | Terephthalic acid + Zn(II) | > 2500 | > 1.0 |
Note: The values for the hypothetical DPyBz-MOF are estimates based on analogous structures and should be treated as a general guideline.
Troubleshooting Guide: Low Porosity
This guide provides a systematic approach to diagnosing and resolving low porosity in your DPyBz-based MOF experiments.
Problem: Very low BET surface area (< 100 m²/g) and negligible N₂ uptake.
Caption: Troubleshooting workflow for low porosity in DPyBz-based MOFs.
Step 1: Verify the Bulk Purity and Crystallinity of the As-Synthesized Material
-
Action: Collect a Powder X-ray Diffraction (PXRD) pattern of your as-synthesized MOF.
-
Analysis:
-
Crystalline with matching pattern to simulation/literature: Your synthesis was likely successful. The problem is probably in the activation stage.
-
Amorphous (broad humps, no sharp peaks): The synthesis did not yield a crystalline MOF.
-
Crystalline but with extra peaks: Your sample is a mixture of phases, possibly including a dense, non-porous polymorph or unreacted starting materials.
-
-
Solution:
-
If amorphous or mixed-phase, optimize the synthesis conditions. Try different solvents, modulate the reaction kinetics with additives (e.g., monocarboxylic acids), or adjust the reaction temperature and time.
-
Step 2: Assess the Effectiveness of Guest Removal
-
Action: Perform Thermogravimetric Analysis (TGA) on the as-synthesized, solvent-wet MOF.
-
Analysis: Observe the weight loss steps. A significant weight loss at temperatures well above the boiling point of the synthesis solvent suggests strong interactions between the solvent and the MOF framework, likely due to hydrogen bonding with the amide groups. This indicates that simple thermal activation may be insufficient.
-
Solution: Implement a more rigorous solvent exchange protocol. Increase the number of exchanges and the soaking time. Use a sequence of solvents with decreasing polarity and surface tension (e.g., DMF -> Acetone -> Hexane).
Step 3: Evaluate the Structural Integrity After Activation
-
Action: Collect a PXRD pattern of the activated (desolvated) MOF sample that yielded the low BET surface area.
-
Analysis:
-
Pattern matches the as-synthesized crystalline pattern: The framework is robust, and the low porosity is due to incomplete guest removal.
-
Pattern is amorphous or significantly different: The framework has collapsed during activation.
-
-
Solution:
-
For framework collapse, use a gentler activation method. Lower the activation temperature, use a slower heating ramp, or employ supercritical CO2 drying. Using a solvent with a very low surface tension for the final exchange step before heating can also mitigate collapse.
-
Experimental Protocols
General Synthesis Protocol for a DPyBz-based MOF (Illustrative Example)
This is a generalized procedure and may require optimization.
-
In a 20 mL scintillation vial, combine:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol)
-
DPyBz ligand (0.05 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), 10 mL)
-
-
Optionally, add a modulator (e.g., acetic acid, 10 equivalents relative to the metal salt) to control crystal growth and potentially prevent interpenetration.
-
Cap the vial tightly and place it in a preheated oven at 100-120 °C for 24-72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.
Solvent Exchange and Thermal Activation Protocol
-
Transfer the as-synthesized, DMF-wet crystals into a clean vial.
-
Add a volatile solvent with low surface tension, such as acetone or chloroform (approx. 15 mL).
-
Allow the crystals to soak for 24 hours.
-
Decant the solvent and replenish with fresh solvent. Repeat this exchange process at least 3-4 times.
-
After the final exchange, filter the crystals and quickly transfer them to a sample tube for activation.
-
Heat the sample under a dynamic vacuum (<10⁻³ torr) on a sorption analyzer. A typical program involves heating to 120-150 °C at a rate of 1-2 °C/min and holding at the final temperature for at least 12 hours.
Characterization Workflow
Caption: Standard characterization workflow for DPyBz-based MOFs.
References
Technical Support Center: Regeneration and Recycling of 1,4-Bis(4-pyridyl)benzene-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the regeneration and recycling of catalysts based on the 1,4-bis(4-pyridyl)benzene linker. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the use and regeneration of 1,4-bis(4-pyridyl)benzene-based catalysts.
Issue 1: Diminished Catalytic Activity After Initial Use
-
Question: My catalyst, a Metal-Organic Framework (MOF) with a 1,4-bis(4-pyridyl)benzene linker, shows a significant drop in activity after the first reaction cycle. What are the likely causes and how can I address this?
-
Answer: A decrease in catalytic activity, or deactivation, can stem from several factors. For MOF-based catalysts, the most common culprits are pore blockage and poisoning of active sites.
-
Pore Blockage: Reactants, products, or byproducts can become trapped within the porous structure of the MOF, physically obstructing access to the active catalytic sites.
-
Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the metal centers or the pyridyl nitrogen sites of the linker, rendering them inactive. Common poisons include sulfur-containing compounds, strongly coordinating solvents, and certain functional groups on reactants or products.[1][2]
Troubleshooting Steps:
-
Solvent Washing: A simple and often effective first step is to wash the recovered catalyst with a suitable solvent to remove adsorbed species.[1] Start with the reaction solvent and then move to more polar or non-polar solvents depending on the nature of the potential contaminants. Sonication during washing can enhance the removal of trapped molecules.
-
Thermal Activation: If solvent washing is ineffective, thermal activation under vacuum or an inert atmosphere can be employed to remove volatile adsorbed species. The temperature should be carefully selected to be high enough to desorb contaminants but below the decomposition temperature of the MOF.
-
Characterization: To diagnose the issue, characterize the fresh and spent catalyst using techniques like Powder X-ray Diffraction (PXRD) to check for structural changes, Thermogravimetric Analysis (TGA) to assess thermal stability and identify residual guests, and spectroscopic methods like FT-IR or XPS to probe for adsorbed species.
-
Issue 2: Inconsistent Performance Upon Catalyst Recycling
-
Question: I am recycling my palladium catalyst supported on a MOF containing 1,4-bis(4-pyridyl)benzene for a Suzuki coupling reaction, but the yields are inconsistent with each cycle. Why is this happening and what can I do?
-
Answer: Inconsistent performance in recycled catalysts often points to incomplete regeneration, gradual degradation of the catalyst structure, or leaching of the active metal.
-
Incomplete Regeneration: The regeneration protocol may not be sufficient to fully restore the catalyst's active sites after each cycle.
-
Structural Degradation: The catalyst framework may not be robust enough to withstand the reaction and regeneration conditions over multiple cycles, leading to a loss of crystallinity and porosity.
-
Metal Leaching: The active metal (e.g., palladium) may be leaching from the support into the reaction mixture. This not only reduces the catalyst's activity over time but also contaminates the product.
Troubleshooting Steps:
-
Optimize Regeneration Protocol: Experiment with different washing solvents, temperatures, and durations for thermal activation to ensure complete removal of inhibitors.
-
Analyze the Filtrate: After each cycle, analyze the reaction filtrate for the presence of the leached metal using techniques like Inductively Coupled Plasma (ICP) analysis. This will quantify the extent of metal leaching.
-
Monitor Structural Integrity: Use PXRD to monitor the crystallinity of the catalyst after each cycle. A decrease in peak intensity or broadening of peaks can indicate structural degradation.
-
Consider a Milder Regeneration Method: If thermal regeneration is causing structural damage, explore milder solvent-based methods.
-
Issue 3: Difficulty in Recovering the Catalyst
-
Question: I am having trouble efficiently recovering my powdered copper-based coordination polymer catalyst from the reaction mixture. What are some effective recovery techniques?
-
Answer: Efficient catalyst recovery is crucial for recycling. For powdered catalysts, several methods can be employed:
-
Filtration: This is the most common method. The choice of filter membrane porosity is important to ensure complete recovery of the catalyst particles.
-
Centrifugation: For very fine catalyst particles, centrifugation followed by decantation of the supernatant can be more effective than filtration.
-
Magnetic Separation: If the catalyst is supported on a magnetic material (e.g., iron oxide nanoparticles), it can be easily recovered using an external magnet.
Troubleshooting Steps:
-
Optimize Filtration: If filtration is slow or inefficient, try diluting the reaction mixture with a low-viscosity solvent.
-
Improve Centrifugation: Increase the centrifugation speed or time to improve the pelleting of fine particles.
-
Consider Magnetic Functionalization: For future catalyst design, consider incorporating a magnetic component to simplify recovery.
-
Quantitative Data on Catalyst Recycling
The following table summarizes representative data on the recycling efficiency of catalysts. Note that performance is highly dependent on the specific reaction conditions and the nature of the catalyst.
| Catalyst System | Reaction Type | Number of Cycles | Initial Yield/Conversion (%) | Final Yield/Conversion (%) | Reference |
| Palladium on an Encapsulated Support | Suzuki Coupling | 10 | 93 | 62 | --INVALID-LINK-- |
| Palladium on a Magnetic Support | 4-Nitrophenol Reduction | 10 | 99 | >90 | --INVALID-LINK-- |
| Manganese-based MOF | CO2 Cycloaddition | 5 | >95 | >95 | --INVALID-LINK-- |
| Palladium-di-pyrazole MOF | Heck Coupling | 4 | >95 | >95 | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol 1: General Procedure for Solvent-Based Regeneration of a 1,4-Bis(4-pyridyl)benzene-Based MOF Catalyst
This protocol outlines a general method for regenerating a MOF catalyst that has been deactivated by pore blockage or weakly adsorbed species.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst from the reaction mixture by filtration or centrifugation.
-
Initial Wash: Wash the recovered catalyst cake with the reaction solvent (3 x 20 mL per gram of catalyst) to remove residual reactants and products.
-
Solvent Exchange: Suspend the catalyst in a fresh portion of a suitable solvent (e.g., DMF, ethanol, or acetone, 20 mL per gram of catalyst). Stir the suspension at room temperature for 1-2 hours.
-
Repeat Washing: Decant the solvent and repeat the washing step (Step 3) two more times with fresh solvent.
-
Final Rinse: Rinse the catalyst with a low-boiling-point solvent (e.g., diethyl ether or dichloromethane, 2 x 10 mL per gram of catalyst) to facilitate drying.
-
Drying: Dry the regenerated catalyst under high vacuum at a temperature below its decomposition point (e.g., 80-150 °C) for 12-24 hours to ensure complete removal of the solvent.
-
Characterization: Before reuse, it is recommended to characterize a small sample of the regenerated catalyst by PXRD to confirm that its crystallinity has been retained.
Protocol 2: Thermal Activation for Catalyst Regeneration
This protocol is suitable for removing volatile impurities that are more strongly bound within the catalyst pores.
-
Catalyst Recovery and Washing: Recover and wash the catalyst as described in Protocol 1 (Steps 1 and 2).
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for 4-6 hours to remove the bulk of the washing solvent.
-
Thermal Activation: Place the dried catalyst in a Schlenk tube or a similar apparatus. Heat the catalyst under a dynamic vacuum or a flow of inert gas (e.g., nitrogen or argon) to a temperature determined by the thermal stability of the catalyst (as determined by TGA). A typical temperature range is 150-250 °C. Maintain this temperature for 6-12 hours.
-
Cooling: Allow the catalyst to cool to room temperature under vacuum or inert atmosphere before use.
Deactivation and Reactivation Pathways
The deactivation of 1,4-bis(4-pyridyl)benzene-based catalysts often involves the interaction of substrates, products, or impurities with the active sites. The reactivation process aims to reverse these interactions.
References
Technical Support Center: Overcoming Solubility Challenges with DPyBz
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with DPyBz in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of DPyBz?
DPyBz, a compound containing pyridine moieties, is anticipated to exhibit poor aqueous solubility due to its aromatic and relatively non-polar structure. Its solubility is generally higher in organic solvents. Pyridine itself is miscible with water, but the larger, more complex structure of DPyBz limits its interaction with water molecules.[1][2][3]
Q2: I am observing low solubility of DPyBz in my desired solvent. What are the initial steps I should take?
Initial steps should focus on understanding the extent of the solubility issue. This involves:
-
Visual Inspection: Observe for any undissolved particles after thorough mixing.
-
Quantification: Determine the approximate solubility through a simple saturation experiment.
-
Solvent Screening: Test the solubility of DPyBz in a range of common laboratory solvents of varying polarities.
Q3: Can changing the pH of the solution improve the solubility of DPyBz?
Yes, for compounds with ionizable groups, pH adjustment can significantly impact solubility.[4][5] Since DPyBz contains basic nitrogen atoms in its pyridine rings, lowering the pH with a suitable acid can lead to the formation of more soluble pyridinium salts.[6]
Q4: Are there any recommended solvent systems for DPyBz?
While specific data for DPyBz is limited, compounds with similar structures often show improved solubility in polar aprotic solvents such as DMSO and DMF, or in solvent mixtures (co-solvents).[5] A co-solvent system, which is a mixture of a primary solvent (like water or a buffer) and a water-miscible organic solvent, can significantly enhance the solubility of hydrophobic compounds.[5][7]
Q5: What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble substances.[5][7] They work by reducing the polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[4] Commonly used co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
Troubleshooting Guide
Issue 1: DPyBz is not dissolving in my aqueous buffer.
Possible Causes:
-
High crystallinity of the DPyBz solid.
-
Insufficient mixing or sonication.
-
The pH of the buffer is not optimal for solubilization.
Troubleshooting Steps:
-
Particle Size Reduction: If you have access to micronization or milling equipment, reducing the particle size of the DPyBz powder can increase the surface area and improve the dissolution rate.[4][8][9]
-
pH Adjustment: Systematically adjust the pH of your buffer downwards to determine if the formation of a salt enhances solubility.
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., ethanol, DMSO) to the aqueous buffer. Start with a small percentage (e.g., 5-10%) and gradually increase it while monitoring for precipitation.
-
Heating: Gently warming the solution can increase solubility. However, be cautious of potential degradation of DPyBz at elevated temperatures. Always check for compound stability.
-
Use of Solubilizing Agents: Consider the addition of surfactants or cyclodextrins, which can form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.[4][10]
Issue 2: DPyBz precipitates out of solution upon standing.
Possible Causes:
-
The solution is supersaturated.
-
Temperature fluctuations are causing a decrease in solubility.
-
The co-solvent percentage is not high enough to maintain solubility.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Increase the proportion of the organic co-solvent in your mixture to better maintain the solubility of DPyBz.
-
Temperature Control: Ensure that the solution is stored at a constant and appropriate temperature.
-
Solid Dispersion: For solid formulations, creating a solid dispersion of DPyBz in a hydrophilic carrier can improve its dissolution and stability in solution.[10]
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and Co-solvent Systems
Objective: To identify a suitable solvent or co-solvent system for DPyBz.
Materials:
-
DPyBz
-
A selection of solvents: Water, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Toluene.
-
Vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Methodology:
-
Solvent Screening: a. Weigh a fixed amount of DPyBz (e.g., 1 mg) into separate vials. b. Add a small, fixed volume (e.g., 100 µL) of each solvent to the respective vials. c. Vortex each vial for 2 minutes. d. Visually inspect for complete dissolution. e. If not dissolved, incrementally add more solvent (e.g., in 100 µL portions) and vortex until the solid is fully dissolved or a maximum volume is reached. f. Record the approximate solubility in each solvent.
-
Co-solvent System Screening: a. Based on the initial screening, select a primary solvent in which DPyBz is poorly soluble (e.g., water or a buffer) and a miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol). b. Prepare a series of co-solvent mixtures with varying ratios of the organic solvent to the primary solvent (e.g., 10:90, 20:80, 50:50). c. Determine the solubility of DPyBz in each co-solvent mixture using the method described in step 1.
Data Presentation
Table 1: Hypothetical Solubility of DPyBz in Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted DPyBz Solubility (mg/mL) |
| Water | 10.2 | 80.1 | < 0.1 |
| Methanol | 5.1 | 32.7 | 1 - 5 |
| Ethanol | 4.3 | 24.5 | 5 - 10 |
| Acetone | 4.3 | 20.7 | 10 - 20 |
| Acetonitrile | 5.8 | 37.5 | 5 - 15 |
| Dichloromethane | 3.1 | 9.1 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 50 |
| Toluene | 2.4 | 2.4 | 1 - 5 |
| Hexane | 0.1 | 1.9 | < 0.1 |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for DPyBz solubility issues.
Caption: Experimental workflow for solubility enhancement.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. ijpbr.in [ijpbr.in]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activation of Porous Materials from 1,4-Di(pyridin-4-yl)benzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the activation of porous materials synthesized using the 1,4-di(pyridin-4-yl)benzene linker.
Troubleshooting Guide
This guide addresses common issues encountered during the activation of porous materials derived from this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Surface Area After Activation | 1. Incomplete solvent removal: Residual solvent molecules are trapped within the pores, blocking access to the internal surface area. 2. Framework collapse: The porous structure is not robust enough to withstand the removal of guest molecules, leading to a loss of porosity.[1][2][3] 3. Amorphization: The crystalline structure is lost during activation. | 1. Optimize activation temperature and time: Increase the temperature or extend the activation time under vacuum. Perform a solvent exchange with a lower boiling point solvent before thermal activation. 2. Employ a gentler activation method: Consider solvent exchange followed by supercritical CO2 drying or freeze-drying to minimize capillary forces that can cause collapse.[3] 3. Verify structural integrity: Use Powder X-ray Diffraction (PXRD) to compare the material's crystallinity before and after activation. |
| Framework Decomposition | 1. Activation temperature is too high: The thermal stability of the material has been exceeded. | 1. Determine thermal stability: Conduct Thermogravimetric Analysis (TGA) on the as-synthesized material to identify the decomposition temperature and set the activation temperature well below this point. |
| Inconsistent Batch-to-Batch Results | 1. Variability in as-synthesized material: Differences in crystallinity, crystal size, or defect concentration between batches. 2. Inconsistent activation protocol: Minor variations in heating rate, vacuum pressure, or solvent exchange procedure. | 1. Characterize the as-synthesized material: Ensure consistent PXRD patterns and particle morphology (via SEM) for each batch before activation. 2. Standardize the activation protocol: Maintain a precise and consistent procedure for all activation steps. |
| Discoloration of Material After Activation | 1. Oxidation: The material may be sensitive to air at elevated temperatures. 2. Residual solvent decomposition: Trapped high-boiling point solvents may decompose and leave a colored residue. | 1. Ensure an inert atmosphere: Conduct thermal activation under a high vacuum or in a controlled inert gas flow. 2. Thorough solvent exchange: Exchange the synthesis solvent with a volatile, low-boiling point solvent that can be easily removed at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to activate my porous material?
A1: Before any activation procedure, it is crucial to thoroughly wash the as-synthesized material to remove any unreacted starting materials or impurities. This is typically done by soaking the material in a fresh solvent (often the synthesis solvent) and decanting the supernatant several times.
Q2: How do I choose the right activation temperature?
A2: The optimal activation temperature is a balance between ensuring complete solvent removal and maintaining the structural integrity of the framework. It is highly recommended to perform a Thermogravimetric Analysis (TGA) on your as-synthesized material. The TGA curve will show the temperature at which solvent molecules are lost and, more importantly, the onset temperature of framework decomposition. Your activation temperature should be high enough to remove the solvent but safely below the decomposition temperature.
Q3: My material is synthesized in a high-boiling point solvent like DMF or DEF. Can I directly apply heat and vacuum?
A3: While possible, direct thermal activation from high-boiling point solvents is often challenging and can lead to incomplete solvent removal or framework collapse. A highly recommended best practice is to first perform a solvent exchange. This involves soaking your material in a more volatile solvent with a lower boiling point, such as ethanol, acetone, or dichloromethane, for a period to replace the high-boiling point solvent within the pores. This makes the subsequent thermal activation more efficient and can be performed at a lower temperature.
Q4: What is supercritical CO2 drying, and when should I consider it?
A4: Supercritical CO2 drying is a gentle activation technique that is particularly useful for flexible or less robust frameworks that are prone to collapse.[3] In this method, the solvent within the pores is exchanged with liquid CO2, which is then brought to its supercritical state (above 31.1 °C and 73.8 bar). The supercritical fluid is then vented as a gas, completely avoiding the surface tension effects of a liquid-gas phase transition that cause capillary stress and framework collapse. Consider this method if you consistently observe a loss of porosity with thermal activation.
Q5: How can I confirm that my material has been successfully activated?
A5: Successful activation is typically confirmed through a combination of characterization techniques:
-
Gas Sorption Analysis: An N2 adsorption isotherm at 77 K is the gold standard for determining the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated material. A significant increase in surface area compared to the as-synthesized material indicates successful activation.
-
Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern of the material before and after activation will confirm that the crystalline structure has been maintained. A loss of peak intensity or broadening can indicate partial or complete amorphization.
-
Thermogravimetric Analysis (TGA): A TGA of the activated material should show a relatively flat profile until the decomposition temperature, indicating that the majority of guest solvents have been removed.
Experimental Protocols
Protocol 1: Thermal Activation via Solvent Exchange
-
Washing: Submerge the as-synthesized material in fresh synthesis solvent (e.g., DMF). Agitate for 10-15 minutes, then allow the solid to settle and decant the supernatant. Repeat this process 3-5 times.
-
Solvent Exchange: Decant the synthesis solvent and add a volatile solvent (e.g., ethanol or acetone). Allow the material to soak for at least 6-8 hours, periodically agitating.
-
Repeat Exchange: Decant the solvent and replenish with fresh volatile solvent. Repeat this process 3-5 times over 24-48 hours to ensure complete exchange.
-
Drying: Filter the material and briefly air-dry to remove excess surface solvent.
-
Thermal Activation: Place the powder in a Schlenk flask or a vacuum oven. Heat the sample under a dynamic vacuum (pressure < 10⁻² mbar) to a temperature determined by TGA (typically 100-180 °C) for 12-24 hours.
-
Cooling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like N2 or Argon for storage and subsequent analysis.
Protocol 2: Supercritical CO2 (scCO2) Drying
-
Washing and Solvent Exchange: Follow steps 1-3 from Protocol 1, ensuring the final solvent is one that is miscible with liquid CO2 (e.g., ethanol or acetone).
-
Loading into scCO2 Chamber: Transfer the solvent-exchanged material, while still wet, into the high-pressure chamber of a critical point dryer.
-
CO2 Exchange: Cool the chamber (typically to 5-10 °C) and flush with liquid CO2 to replace the exchange solvent. Continue flushing until the solvent is completely removed.
-
Supercritical Transition: Seal the chamber and heat it above the critical temperature of CO2 (31.1 °C) while allowing the pressure to rise above the critical pressure (73.8 bar).
-
Venting: Slowly and isothermally vent the supercritical CO2 from the chamber over several hours. The slow depressurization is crucial to prevent structural damage.
-
Recovery: Once at atmospheric pressure, the chamber can be opened to retrieve the dry, activated material.
Quantitative Data Summary
The following table summarizes typical surface area data for porous materials. Note that specific values for frameworks solely based on this compound are not widely reported in consolidated form; therefore, data for analogous pyridyl-based MOFs are included for comparison.
| Material Type | Linker(s) | Activation Method | Activation Temperature (°C) | BET Surface Area (m²/g) |
| Pyridyl-based MOFs | Pyridyl-dicarboxylate | Thermal (Vacuum) | 150-200 | 500 - 1500 |
| Mixed-Linker MOFs | BDC & 4,4'-bipyridine | Thermal (Vacuum) | 120-180 | 800 - 2000 |
| Flexible Pyridyl MOFs | 1,2-bis(4-pyridyl)hydrazine | Thermal (Vacuum) | 150 | Gated sorption, low porosity |
| Robust Zr-MOFs | Biphenyl-dicarboxylate | Thermal (Vacuum) | >250 | 1000 - 3000 |
Visualizations
Caption: General workflow for the activation of porous materials.
References
- 1. rsc.org [rsc.org]
- 2. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to DPyBz-Based MOFs and Other Porous Materials for Carbon Dioxide Capture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CO2 capture performance of pyrene-based metal-organic frameworks (MOFs), referred to herein as a representative class for DPyBz-based MOFs, against other benchmark porous materials such as zeolites, activated carbons, and other well-established MOFs. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting materials for carbon capture applications.
Performance Comparison of Porous Materials for CO2 Capture
The efficacy of a porous material for CO2 capture is determined by several key metrics, including its CO2 uptake capacity, selectivity for CO2 over other gases (like N2 in flue gas), and its stability under cyclic operation. The following tables summarize the performance of pyrene-based MOFs against other materials based on reported experimental data.
Table 1: CO2 Adsorption Capacities of Various Porous Materials
| Material | CO2 Uptake (mmol/g) | Pressure (bar) | Temperature (K) | Notes |
| Pyrene-Based MOFs | ||||
| Al-TBAPy[1] | ~2.5 | 1 | 298 | Performance is tunable by changing the metal center.[1] |
| Sc-TBAPy[1] | ~1.8 | 1 | 298 | Performance is tunable by changing the metal center.[1] |
| Zeolites | ||||
| Zeolite 13X[2][3] | 2.18 | 0.1 | 303 | A benchmark material for CO2 capture.[3][4] |
| 4.9 | 1.6 | 283 | Adsorption capacity is highly dependent on pressure and temperature.[3] | |
| Zeolite 5A[2] | 2.12 | 0.1 | 303 | Shows high affinity for CO2.[2] |
| Activated Carbon | ||||
| Biomass-derived AC[5] | 1.66 | - | 298 | Dynamic breakthrough capacity. Performance varies with source and activation method.[5][6] |
| Commercial AC (Norit-RB2)[5] | 0.99 | - | 298 | Dynamic breakthrough capacity.[5] |
| Other MOFs | ||||
| Mg-MOF-74[7][8] | 7.95 | 1 | 298 | High capacity due to open metal sites.[7][9] |
| 3.63 | 0.1 | 303 | Dynamic adsorption capacity in simulated flue gas.[8] | |
| HKUST-1[10][11] | 2.43 | 0.1 | 298 | A widely studied copper-based MOF.[10][12] |
| 0.55 | 0.1 | 298 | Performance can be affected by humidity.[11] | |
| UiO-66[13][14] | 2.73 | 1 | 300 | Known for its exceptional chemical and thermal stability.[15] |
| UiO-66-NH2/GO[14] | 6.41 | 1 | 273 | Functionalization and composites can enhance uptake.[14] |
| ZIF-8[16][17] | ~1.3 | 1 | 298 | Exhibits molecular sieving properties.[18] |
Table 2: CO2/N2 Selectivity of Various Porous Materials
| Material | CO2/N2 Selectivity | Method | Conditions |
| Zeolites | |||
| Zeolite 13X[3] | ~35 | IAST | 283 K, CO2/N2: 15/85 |
| Zeolite 5A[3] | ~45 | IAST | 283 K, CO2/N2: 15/85 |
| Other MOFs | |||
| Mg-MOF-74[7] | Excellent | Breakthrough | Ambient conditions |
| UiO-66-NH2/GO[14] | 28.45 | Initial Slope | 298 K |
| ZIF-8 (IL@ZIF-8)[4] | ~92 | Simulation | 298 K, CO2/N2: 15/85 |
Experimental Protocols
Accurate evaluation of adsorbent performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Gas Adsorption Isotherms (Volumetric and Gravimetric Methods)
Gas adsorption isotherms measure the amount of gas adsorbed by a material at different equilibrium pressures at a constant temperature. This data is fundamental for calculating a material's capacity, surface area, and affinity for a gas.
-
Objective: To determine the equilibrium CO2 uptake capacity of the porous material at various pressures and a constant temperature.
-
Methodology:
-
Sample Activation (Degassing): A known mass of the adsorbent is placed in a sample tube and heated under vacuum to remove any pre-adsorbed guest molecules (e.g., water, solvents) from the pores. Activation temperatures and times are material-dependent (e.g., 150-300°C for several hours).
-
Measurement Technique:
-
Volumetric Method: This technique, often used for Brunauer–Emmett–Teller (BET) surface area analysis, involves introducing a known quantity of adsorbate gas (e.g., CO2) into a manifold of known volume.[19] The gas is then expanded into the sample tube. The amount of gas adsorbed is calculated by measuring the pressure change in the system.[19][20]
-
Gravimetric Method: A highly sensitive microbalance measures the change in sample mass as it adsorbs the gas at a controlled pressure and temperature.[21][22] This provides a direct measurement of the adsorbed amount.[22]
-
-
Isotherm Generation: The process is repeated at stepwise pressure increments until the desired maximum pressure is reached, generating an adsorption isotherm. A desorption isotherm can be generated by subsequently reducing the pressure.
-
Dynamic Breakthrough Experiments
Breakthrough experiments simulate the performance of an adsorbent in a fixed-bed column, which is relevant for industrial separation processes. This method provides data on the dynamic (or effective) CO2 capacity and the mass transfer characteristics.
-
Objective: To measure the effective CO2 capture capacity and selectivity of a material under continuous flow conditions mimicking flue gas.
-
Methodology:
-
Column Packing: A small, fixed-bed column is uniformly packed with a known mass of the adsorbent material.
-
Activation: The packed bed is activated in-situ by heating it under a flow of inert gas (e.g., He or N2) to remove impurities.
-
Gas Flow: A gas mixture with a specific composition (e.g., 15% CO2 in N2) is passed through the column at a constant flow rate, temperature, and pressure.[23][24]
-
Concentration Monitoring: The concentration of CO2 in the gas exiting the column is continuously monitored using a detector like a mass spectrometer or a thermal conductivity detector (TCD).
-
Breakthrough Curve: A plot of the outlet CO2 concentration relative to the inlet concentration versus time is generated. The "breakthrough time" is the point at which the CO2 concentration at the outlet begins to rise significantly. The column is considered saturated when the outlet concentration equals the inlet concentration.
-
Capacity Calculation: The total amount of CO2 adsorbed is calculated by integrating the area above the breakthrough curve.
-
Selectivity Calculation: Ideal Adsorbed Solution Theory (IAST)
IAST is a predictive model used to estimate the adsorption behavior of gas mixtures based on single-component gas adsorption isotherm data. It is widely used to calculate the selectivity of an adsorbent for CO2 over other gases like N2.
-
Objective: To predict the CO2/N2 adsorption selectivity in a binary gas mixture without performing complex and costly mixed-gas experiments.
-
Methodology:
-
Data Acquisition: Measure the pure-component adsorption isotherms for CO2 and N2 at the desired temperature as described in Protocol 1.
-
Isotherm Fitting: Fit the experimental isotherm data to an appropriate analytical model (e.g., Langmuir, Sips, or Dual-Site Langmuir-Freundlich models) to obtain a mathematical representation of the adsorption behavior.
-
IAST Calculation: The IAST model assumes that the adsorbed phase forms an ideal solution. It uses the fitted isotherm equations to solve for the composition of the adsorbed phase that is in equilibrium with a given gas-phase composition and total pressure.
-
Selectivity Determination: The adsorption selectivity (S) for component 1 over component 2 (e.g., CO2 over N2) is calculated using the following equation: S = (q1 / q2) / (p1 / p2) Where q1 and q2 are the molar amounts of each component in the adsorbed phase, and p1 and p2 are their partial pressures in the bulk gas phase.
-
Visualizing Workflows
To clarify the relationships and processes involved in material evaluation, the following diagrams are provided.
Caption: Logical workflow for comparing porous materials for CO2 capture.
Caption: Experimental workflow for evaluating CO2 capture performance.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A comprehensive review of enhanced CO 2 capture using activated carbon derived from biomass feedstock - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04537H [pubs.rsc.org]
- 7. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aidic.it [aidic.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Thermal Chemisorption and Reduction of Carbon Dioxide on UiO-66(Zr) and MIL-100(Fe) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aimspress.com [aimspress.com]
- 19. Methods for Adsorption Amount Measurements :: Microtrac [microtrac.com]
- 20. solids-solutions.com [solids-solutions.com]
- 21. azom.com [azom.com]
- 22. Gravimetric Sorption Analysis - Mercer Instruments [mercer-instruments.com]
- 23. Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of \ceCO2} | NIST [nist.gov]
A Comparative Analysis of DPyBz-Based and Rhodamine-Based Fluorescent Sensors for Copper Ion Detection
For researchers, scientists, and professionals in drug development, the selective detection of metal ions is a critical aspect of various analytical and diagnostic procedures. This guide provides a detailed comparative study of two distinct classes of fluorescent chemosensors for the detection of cupric ions (Cu²⁺): a DPyBz-based sensor, specifically a 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine derivative (DPyPz), and a well-established rhodamine-based sensor (Rho-Cu). The comparison focuses on their sensing selectivity, supported by experimental data, and provides detailed protocols and visualizations of their signaling pathways.
Quantitative Sensing Selectivity
The selectivity of a chemosensor is paramount for its practical application. The following table summarizes the comparative fluorescence response of the DPyPz and Rho-Cu sensors to various metal ions. The data illustrates the change in fluorescence intensity upon the addition of the respective metal ions, highlighting the superior selectivity of the DPyPz-based sensor for Cu²⁺.
| Metal Ion | DPyPz (Fluorescence Quenching) | Rho-Cu (Fluorescence Enhancement) |
| Cu²⁺ | Significant Quenching | Significant Enhancement |
| Co²⁺ | Moderate Quenching | No significant change |
| Ni²⁺ | Moderate Quenching | No significant change |
| Hg²⁺ | Moderate Quenching | No significant change |
| Zn²⁺ | No significant change | No significant change |
| Cd²⁺ | No significant change | No significant change |
| Pb²⁺ | No significant change | No significant change |
| Fe²⁺ | No significant change | No significant change |
| Fe³⁺ | No significant change | No significant change |
| Ag⁺ | No significant change | No significant change |
| Al³⁺ | No significant change | No significant change |
| Ca²⁺ | No significant change | No significant change |
| Mg²⁺ | No significant change | No significant change |
| Na⁺ | No significant change | No significant change |
| K⁺ | No significant change | No significant change |
Signaling Pathways and Mechanisms
The detection of Cu²⁺ by both sensors relies on distinct signaling mechanisms, which are visualized below.
The DPyPz sensor operates on a "turn-off" fluorescence mechanism. In its free state, the DPyPz molecule is highly fluorescent. Upon binding with a Cu²⁺ ion, a stable complex is formed. This complexation event leads to fluorescence quenching, resulting in a measurable decrease in the fluorescence signal.
Conversely, the Rho-Cu sensor functions via a "turn-on" mechanism. The rhodamine-based probe exists in a non-fluorescent, colorless spirolactam form. The presence of Cu²⁺ ions triggers a ring-opening process in the spirolactam structure. This conformational change results in the formation of a highly fluorescent and colored complex, leading to a significant increase in the fluorescence signal.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and application of these sensors are crucial for reproducible research.
Synthesis of 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine (DPyPz) Sensor
The synthesis of the DPyPz sensor is a multi-step process that can be performed using microwave-assisted organic synthesis for improved efficiency.
Step-by-step Protocol:
-
Synthesis of Precursors: Synthesize the necessary pyrazole and pyridine-based precursors following established literature procedures.
-
Microwave-Assisted Cyclization: Combine the precursors in a microwave reactor vial. The reaction is typically carried out under solvent-free conditions at elevated temperatures (e.g., 220-250 °C) for a short duration (e.g., 15-30 minutes).
-
Purification: After the reaction is complete, the crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Rhodamine-Based (Rho-Cu) Sensor
The synthesis of a typical rhodamine-based sensor for Cu²⁺ involves the condensation of rhodamine B hydrazide with a suitable aldehyde.
Step-by-step Protocol:
-
Synthesis of Rhodamine B Hydrazide: Rhodamine B is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed until the characteristic pink color disappears, indicating the formation of the spirolactam ring of rhodamine B hydrazide.
-
Condensation Reaction: The synthesized rhodamine B hydrazide is then condensed with an appropriate aldehyde (e.g., pyridine-2-carbaldehyde) in a solvent like ethanol, often with a catalytic amount of acid. The mixture is refluxed for several hours.
-
Purification: The resulting product is typically purified by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the final Rho-Cu sensor are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Sensing Experiments
The following is a general protocol for evaluating the sensing selectivity of the fluorescent chemosensors.
-
Preparation of Stock Solutions: Prepare stock solutions of the sensor (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO) and various metal perchlorate or chloride salts (e.g., 10 mM in deionized water).
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of a buffer solution (e.g., HEPES or Tris-HCl buffer, pH 7.4).
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor solution.
-
Sequentially add small aliquots of the metal ion stock solutions to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition. The excitation wavelength will depend on the specific sensor (e.g., around 350-400 nm for DPyPz and 500-550 nm for Rho-Cu).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's response. For selectivity studies, compare the fluorescence response of the sensor to the target ion (Cu²⁺) with its response to other potentially interfering metal ions at the same concentration.
Conclusion
Both DPyBz-based and rhodamine-based fluorescent sensors offer effective means for the detection of Cu²⁺ ions. The DPyPz sensor presented here demonstrates high selectivity for Cu²⁺ through a "turn-off" fluorescence mechanism. In contrast, the rhodamine-based sensor provides a "turn-on" signal, which can be advantageous in certain applications by minimizing background fluorescence. The choice between these sensor types will depend on the specific requirements of the application, including the desired signaling mechanism, potential for interference from other ions, and the required sensitivity. The detailed protocols provided in this guide should enable researchers to synthesize and evaluate these sensors for their specific needs in drug development and other scientific endeavors.
References
A Comparative Structural Analysis of Metal Complexes with 1,3-Di(2-pyridyl)benzene (DPyBz)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural properties of metal complexes formed with 1,3-di(2-pyridyl)benzene (DPyBz) and its derivatives. DPyBz is a versatile tridentate ligand that has garnered significant interest in coordination chemistry and materials science due to the unique photophysical and catalytic properties of its metal complexes. Understanding the structural variations resulting from coordination with different metal centers is crucial for the rational design of new materials and therapeutics. This guide presents key structural data, experimental methodologies, and a visual representation of the coordination behavior of DPyBz with various transition metals, with a focus on Platinum(II) and Palladium(II).
Diverse Coordination Modes of DPyBz
1,3-Di(2-pyridyl)benzene (DPyBz) is known to act as a terdentate ligand, but its coordination mode is highly dependent on the metal center. The most common coordination involves the two pyridine nitrogen atoms and a central carbon atom of the benzene ring, forming a pincer-like [N^C^N] coordination. However, other coordination behaviors have been observed, particularly with Palladium(II), which can induce double cyclometalation on the central aryl ring.
The reaction of DPyBz with Platinum(II) precursors, such as K₂PtCl₄, typically leads to the formation of a monomeric, cyclometalated complex where the ligand coordinates in a terdentate N^C^N fashion through C-2 of the benzene ring.[1] In contrast, the reaction with Palladium(II) acetate results in a dimeric complex where two doubly metalated DPyBz ligands are bridged by four acetate molecules. In this structure, each pyridine nitrogen coordinates to a different palladium atom.[1]
This divergent reactivity highlights the influence of the metal ion's electronic properties and preferred coordination geometry on the resulting complex structure. These structural differences, in turn, have a profound impact on the photophysical and catalytic properties of the complexes.
Comparative Structural Data
The following table summarizes key structural parameters for representative metal complexes with DPyBz and its derivatives, as determined by single-crystal X-ray diffraction.
| Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Platinum(II) | 5-mesityl-DPyBz | Distorted Square Planar | Pt-C: 1.95, Pt-N(avg): 2.03, Pt-Cl: 2.40 | N-Pt-N: 161.9, C-Pt-Cl: 178.5 | [2] |
| Platinum(II) | 1,3-bis(4-(4-hexyl-2-thienyl)-pyridin-2-yl)-5-mesitylbenzene | Distorted Square Planar | Pt-C: 1.95, Pt-N(avg): 2.04, Pt-Cl: 2.41 | N-Pt-N: 162.3, C-Pt-Cl: 177.9 | [3] |
| Palladium(II) | 1,3-Di(2-pyridyl)benzene (DPyBz) | Distorted Square Planar (per Pd center) | Pd-C(aryl), Pd-N(pyridyl), Pd-O(acetate) | Dimeric structure with acetate bridges; double metalation at C-4 and C-6 of the benzene ring. | [1] |
Experimental Protocols
General Synthesis of Cyclometalated Platinum(II) DPyBz Complexes
A general procedure for the synthesis of [Pt(DPyBz)Cl] type complexes involves the reaction of the DPyBz ligand with a Platinum(II) salt in a suitable solvent.[1]
-
Ligand Dissolution : The DPyBz ligand is dissolved in a solvent such as acetic acid or a mixture of chloroform and methanol.
-
Addition of Platinum Salt : A solution of a Platinum(II) salt, typically K₂PtCl₄, in a minimal amount of water or the reaction solvent is added to the ligand solution.
-
Reaction Conditions : The reaction mixture is heated to reflux for several hours to days (e.g., 3 days). The progress of the reaction can be monitored by techniques like thin-layer chromatography.
-
Isolation and Purification : Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with the reaction solvent and then with a solvent in which the product is sparingly soluble (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
General Synthesis of Cyclometalated Palladium(II) DPyBz Complexes
The synthesis of the doubly metalated Palladium(II) DPyBz complex is achieved using Palladium(II) acetate.[1]
-
Reactant Mixture : The DPyBz ligand and Palladium(II) acetate are mixed in a solvent such as acetic acid.
-
Reaction Conditions : The mixture is heated, for example, at 80°C for a specified period (e.g., 20 hours).
-
Product Isolation : After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification : The crude product can be purified by recrystallization from a solvent mixture like ethanol/dichloromethane.
Single-Crystal X-ray Diffraction Analysis
The definitive structural characterization of these metal complexes is achieved through single-crystal X-ray diffraction.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and diffraction data are collected over a range of angles.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Coordination Modes
The following diagrams illustrate the distinct coordination behaviors of DPyBz with Platinum(II) and Palladium(II).
Caption: Coordination of DPyBz with Pt(II) vs. Pd(II).
This guide serves as a foundational resource for understanding the structural chemistry of DPyBz metal complexes. The provided data and protocols can aid researchers in the design and synthesis of novel complexes with tailored properties for applications in catalysis, organic electronics, and medicinal chemistry.
References
Assessing the Purity of Synthesized 1,4-Di(pyridin-4-yl)benzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1,4-di(pyridin-4-yl)benzene, a key building block in various chemical and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reversed-phase mode (RP-HPLC), stands as the premier method for the quantitative analysis of this compound. Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from potential process-related impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction. This process can introduce several impurities that a robust analytical method must be able to resolve. These include:
-
Unreacted Starting Materials: Such as 4-bromopyridine and 1,4-dibromobenzene.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-bipyridine (from the coupling of two pyridine molecules).
-
Catalyst Residues: Palladium catalysts and ligands used in the coupling reaction.
-
By-products from Side Reactions: Other minor products formed during the synthesis.
A well-developed HPLC method can effectively separate the target molecule from these and other potential impurities.
Experimental Protocol: A Proposed RP-HPLC Method
This section details a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength in the range of 254-280 nm is expected to provide good sensitivity. The PDA detector should be set to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard solution to a known concentration.
3. Data Analysis and Quantification:
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantitative determination, a calibration curve can be constructed by plotting the peak area of the reference standard against its concentration. The concentration of the analyte in the sample can then be determined from this curve.
Performance Comparison: HPLC vs. Alternative Methods
While HPLC is the preferred method, other analytical techniques can provide complementary information or be used in specific contexts. The following table summarizes a comparison of these methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase. | Separation based on partitioning between a stationary and a gaseous mobile phase. | Interaction of atomic nuclei with an external magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity determination and impurity profiling. | Purity assessment of volatile and thermally stable compounds. | Structural elucidation and confirmation of the main compound. | Molecular weight determination and structural information. |
| Resolution | High to very high. | Very high for volatile compounds. | Lower resolution for complex mixtures. | High mass resolution. |
| Sensitivity | High (ng to pg level). | Very high for volatile compounds (pg to fg level). | Lower sensitivity, requires higher concentrations (mg to µg). | Very high (pg to fg level). |
| Quantification | Excellent, highly accurate and precise. | Good, but can be affected by sample volatility and thermal stability. | Possible with internal standards (qNMR), but less routine. | Can be quantitative with appropriate standards and ionization techniques. |
| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. | Soluble in a deuterated solvent. | Ionizable. |
| Limitations | Not suitable for non-soluble or non-UV active compounds (without specialized detectors). | Not suitable for non-volatile or thermally labile compounds. | May not detect non-protonated impurities or those at very low levels. | May not distinguish between isomers without fragmentation analysis. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Experimental Workflow for HPLC Purity Assessment
Caption: Decision Tree for Analytical Method Selection
Conclusion
For the comprehensive purity assessment of synthesized this compound, a validated RP-HPLC method is the most suitable approach, offering high resolution, sensitivity, and quantitative accuracy. While other techniques like GC, NMR, and MS provide valuable structural information, they are generally less effective for routine purity determination of this compound. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for quantitative data and the nature of the potential impurities.
A Comparative Guide to the Powder X-ray Diffraction Analysis of Dipyridylbenzene-Based MOFs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the structural properties of DPyBz-based Metal-Organic Frameworks (MOFs) using Powder X-ray Diffraction (PXRD), supported by experimental data and protocols.
The structural integrity and phase purity of Metal-Organic Frameworks (MOFs) are paramount for their application in diverse fields such as gas storage, catalysis, and drug delivery. Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the characterization of these crystalline materials, especially when the growth of single crystals suitable for single-crystal X-ray diffraction is not feasible. This guide provides a comparative analysis of DPyBz-based (dipyridylbenzene-based) MOFs, focusing on the insights gained from PXRD analysis.
Comparative Analysis of DPyBz-Based MOFs
The structure of MOFs is significantly influenced by the choice of the metal center and the organic linker. In DPyBz-based MOFs, the dipyridylbenzene ligand acts as a linker connecting metal nodes. The resulting framework's topology and, consequently, its PXRD pattern are highly dependent on the coordination geometry of the metal ion.
Table 1: Illustrative Comparison of Lattice Parameters for Hypothetical Isostructural DPyBz-Based MOFs
| Metal Center | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Zn(II) | Orthorhombic | 10.2 | 14.5 | 18.8 | 90 | 90 | 90 |
| Cu(II) | Monoclinic | 10.1 | 14.3 | 18.5 | 90 | 92.5 | 90 |
| Cd(II) | Orthorhombic | 10.5 | 14.8 | 19.2 | 90 | 90 | 90 |
| Mn(II) | Orthorhombic | 10.3 | 14.6 | 19.0 | 90 | 90 | 90 |
Note: The data in this table are hypothetical and for illustrative purposes only, representing expected trends based on the ionic radii and coordination behavior of the respective metals. Actual values would need to be extracted from specific experimental studies.
Generally, a larger ionic radius of the metal center is expected to lead to an expansion of the unit cell, reflected in larger lattice parameters. The coordination geometry can also induce changes in the crystal system, for example, from orthorhombic to monoclinic, which would be clearly distinguishable in the PXRD patterns.
Experimental Protocols for PXRD Analysis of DPyBz-Based MOFs
The following provides a generalized yet detailed methodology for the synthesis and subsequent PXRD analysis of DPyBz-based MOFs.
Synthesis of DPyBz-Based MOFs (Solvothermal Method)
A common method for the synthesis of these MOFs is the solvothermal method.
-
Reactant Preparation : In a typical synthesis, a metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate) and the dipyridylbenzene linker are dissolved in a solvent, commonly N,N-dimethylformamide (DMF).
-
Molar Ratios : The molar ratio of metal salt to linker is a critical parameter and is typically optimized for the formation of the desired phase. A common starting point is a 1:1 or 1:2 metal-to-linker ratio.
-
Reaction Conditions : The solution is placed in a sealed reaction vessel, such as a Teflon-lined stainless-steel autoclave.
-
Heating : The autoclave is heated in an oven at a specific temperature, typically between 80 °C and 150 °C, for a period ranging from 24 to 72 hours.
-
Cooling and Isolation : After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is isolated by filtration.
-
Washing : The product is washed several times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials and residual solvent from the pores.
-
Drying : The final product is dried under vacuum or in a low-temperature oven.
Powder X-ray Diffraction (PXRD) Data Collection
-
Sample Preparation : A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder. For air-sensitive samples, capillary mounting is recommended.[1]
-
Instrumentation : Data is collected using a powder diffractometer, typically equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection Parameters :
-
2θ Range : A typical scan range is from 5° to 50°, which usually covers the most characteristic diffraction peaks for MOFs.
-
Step Size : A step size of 0.01-0.02° in 2θ is commonly used.
-
Scan Speed/Time per Step : The scan speed or time per step is adjusted to obtain a good signal-to-noise ratio.
-
-
Data Analysis : The collected PXRD pattern is analyzed to determine the phase purity of the sample by comparing it with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases. The positions and intensities of the diffraction peaks are used to identify the crystal structure and determine the lattice parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and PXRD analysis of DPyBz-based MOFs.
References
Unlocking MOF Potential: A Comparative Guide to Thermogravimetric Analysis for Solvent Loss and Stability Confirmation
For researchers, scientists, and drug development professionals, understanding the thermal stability and solvent interactions within Metal-Organic Frameworks (MOFs) is paramount for their successful application. Thermogravimetric Analysis (TGA) stands out as a critical analytical technique in this endeavor. This guide provides a comparative overview of TGA's application in confirming solvent loss and assessing the thermal stability of various MOFs, supported by experimental data and detailed protocols.
Thermogravimetric Analysis (TGA) is an essential technique for characterizing Metal-Organic Frameworks (MOFs), providing crucial insights into their thermal stability and the process of solvent removal, often referred to as "activation."[1][2][3] The interpretation of TGA curves allows researchers to identify the temperature ranges at which guest molecules and coordinated solvents are removed from the pores of the MOF, as well as the ultimate decomposition temperature of the framework itself.[4][5] This information is vital for preparing MOFs for applications such as gas storage, separations, and catalysis, which require a porous and stable material.[6][7]
The TGA profile of a MOF typically displays distinct weight loss steps. The initial weight loss at lower temperatures (often below 200 °C) is generally attributed to the removal of physisorbed solvent molecules from the surface and pores.[8] Subsequent weight loss at higher temperatures can correspond to the removal of strongly coordinated solvent molecules, followed by the decomposition of the organic linkers and the collapse of the framework structure at even higher temperatures.[1][9] The thermal stability of a MOF is influenced by factors such as the strength of the metal-ligand bonds and the nature of the organic linkers.[2][7]
Comparative TGA Data of Various MOFs
The following table summarizes TGA data for several well-known MOFs, highlighting the temperature ranges for solvent loss and the onset of framework decomposition. This data serves as a valuable reference for comparing the thermal stability and activation conditions of different MOF families.
| MOF | Metal Node | Organic Linker | Solvent(s) | Solvent Loss Temperature Range (°C) | Weight Loss from Solvent (%) | Framework Decomposition Onset (°C) | Reference(s) |
| CTH-50 | Mn(II) | Hexakis(4-(4-carboxyphenyl)phenyl)benzene | DMF, Acetic Acid | 100 - 280 | 17.2 | ~300 | [10] |
| CTH-51 | Gd(III) | Hexakis(4-(4-carboxyphenyl)phenyl)benzene | DMF, Water, Acetic Acid | < 300 | 15.4 | ~400 | [10] |
| UiO-66 | Zr(IV) | 1,4-Benzenedicarboxylic acid | DMF, Water | ≤ 100 (surface water/solvent), 200 - 400 (entrapped DMF) | 14.45 (≤ 100°C), 8.05 (200-400°C) | ~425 - 500 | [2][8] |
| ZIF-8 | Zn(II) | 2-Methylimidazole | Guest molecules | 373 K - 573 K (~100 - 300 °C) | 15 | ~760 K (~487 °C) | [9] |
| MOF-5 | Zn(IV) | 1,4-Benzenedicarboxylic acid | Not specified (dry sample) | - | No evident mass loss up to 450 °C | ~500 | [11] |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | Coordinated solvent | - | - | ~250 - 300 | [2] |
| MIL-88A | Fe(III) | Fumaric acid | Water, residual solvent | Low temperatures | - | ~420 | [12] |
Experimental Workflow for TGA Analysis of MOFs
The following diagram illustrates a typical experimental workflow for using TGA to assess the solvent loss and thermal stability of MOFs. This process is crucial for determining the optimal activation procedure before further characterization or application.
Caption: TGA Experimental Workflow for MOF Analysis.
Detailed Experimental Protocol for TGA
This protocol provides a general methodology for conducting a TGA experiment on a MOF sample to determine solvent loss and thermal stability.
1. Sample Preparation:
-
Ensure the MOF sample is in a powdered form and has been handled consistently (e.g., filtration and initial drying method) to ensure reproducibility.
-
For accurate determination of solvent content, it is crucial to start with a sample that has not been extensively pre-dried at elevated temperatures, as this may prematurely remove solvent molecules.
2. TGA Instrument Setup:
-
Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Select an appropriate crucible, typically made of alumina or platinum.[13] Ensure the crucible is clean and tared before adding the sample.
3. TGA Measurement:
-
Accurately weigh approximately 5-10 mg of the MOF sample directly into the tared TGA crucible.[13] A smaller sample size is generally preferred to ensure uniform heating.
-
Place the crucible into the TGA autosampler or manually load it into the furnace.
-
Set the experimental parameters in the instrument software:
-
Purge Gas: Use an inert gas such as nitrogen for studying thermal decomposition without oxidative effects. Air can be used to study oxidative stability. Set a flow rate of around 20-50 mL/min.
-
Initial Temperature: Start at a temperature slightly above room temperature (e.g., 30 °C) to ensure a stable baseline.
-
Temperature Program:
-
An initial isothermal step at the starting temperature for 5-10 minutes can be included to allow the sample to equilibrate.
-
Set a heating rate (ramp) typically between 5 °C/min and 20 °C/min.[4] Slower heating rates can provide better resolution of thermal events.
-
Set the final temperature to a point beyond the expected decomposition of the MOF, for example, 800 °C or higher, to ensure complete analysis of the thermal events.
-
-
-
Start the experiment and record the weight loss as a function of temperature.
4. Data Analysis:
-
Plot the TGA data as percentage weight loss on the y-axis versus temperature on the x-axis.
-
Analyze the resulting TGA curve to identify the distinct steps of weight loss.[5]
-
The first derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum weight loss rate for each step.
-
Solvent Loss: The weight loss observed at lower temperatures (typically below 300°C) corresponds to the removal of guest and coordinated solvent molecules.[10] The percentage of weight loss in this region can be used to quantify the amount of solvent within the MOF.
-
Thermal Stability: The onset temperature of the final, sharp weight loss step indicates the beginning of the framework decomposition. This temperature is a critical measure of the MOF's thermal stability.
By following this guide, researchers can effectively utilize TGA to gain a comprehensive understanding of the thermal properties of their MOF materials, enabling informed decisions for subsequent research and applications.
References
- 1. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 2. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interpreting results from TGA instruments [xrfscientific.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]
- 10. Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
A Comparative Guide to the Electronic Properties of DPyBz and Other Common Organic Linkers
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of organic linkers are pivotal in the design and development of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers. These properties dictate the material's potential applications in areas ranging from electronics and photovoltaics to catalysis and sensing. This guide provides a comparative analysis of the electronic properties of dibenzopyrromethene (DPyBz) and other widely used organic linkers, supported by experimental data and detailed methodologies.
Comparison of Electronic Properties
The following table summarizes key electronic properties of DPyBz and several common organic linkers. The data has been compiled from various experimental studies. It is important to note that direct, side-by-side experimental comparisons of DPyBz with other linkers are limited in published literature. The presented data is for materials incorporating these linkers, and the electronic properties can be influenced by the metal node and the overall framework structure.
| Organic Linker | Material | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Conductivity (S/cm) |
| DPyBz | Data not readily available in literature | - | - | - | - |
| Terephthalic acid (H₂BDC) | UiO-66(Zr) | - | - | 3.76 | - |
| 2-Amino-terephthalic acid (H₂BDC-NH₂) | UiO-66(Zr)-NH₂ | - | - | 2.75 | - |
| Trimesic acid (H₃BTC) | HKUST-1 (Cu) | - | - | ~2.6 | 10⁻⁸ - 10⁻⁶ |
| 4,4'-Biphenyldicarboxylic acid (H₂BPDC) | MOF-5 (Zn) | - | - | 3.4 | - |
| Sulfonated H₂BPDC Derivative | (Me₂NH₂)₂(H₃O)[LnL₂]·8H₂O | - | - | - | up to 8.83 x 10⁻³ (proton conductivity) |
Note: The electronic properties of organic linkers are often inferred from the properties of the MOFs they form. The values presented can vary depending on the experimental conditions, the metal node used in the MOF, and the method of measurement.
Experimental Protocols
The determination of the electronic properties of organic linkers and the materials they form involves a combination of spectroscopic and electrochemical techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Purpose: To determine the optical band gap of a material.
Methodology:
-
A solution of the organic linker or a suspension of the powdered material (e.g., MOF) is prepared in a suitable solvent.
-
The UV-Vis absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-800 nm).
-
The optical band gap (Eg) is estimated from the onset of the absorption edge using the Tauc plot method. For a direct band gap semiconductor, (αhν)² is plotted against photon energy (hν), where α is the absorption coefficient. The band gap is determined by extrapolating the linear portion of the plot to the energy axis.
Cyclic Voltammetry (CV)
Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Methodology:
-
The experiment is performed in a three-electrode electrochemical cell containing a solution of the compound of interest, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate), and a reference electrode (e.g., Ag/AgCl).
-
A potentiostat is used to scan the potential of the working electrode and measure the resulting current.
-
The oxidation and reduction potentials of the compound are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then calculated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard. The empirical formulas used are typically:
-
EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV
-
Conductivity Measurements
Purpose: To measure the electrical conductivity of the material.
Methodology:
-
For bulk powder samples, a pellet is typically formed by pressing the material under high pressure.
-
The pellet is then placed between two electrodes (e.g., gold or platinum).
-
The electrical conductivity is measured using a two-probe or four-probe method.
-
For thin films, conductivity can be measured using interdigitated electrodes.
-
AC impedance spectroscopy is also a powerful technique to separate the contributions of grain and grain boundary resistance to the overall conductivity.
Workflow for Comparing Electronic Properties of Organic Linkers
The following diagram illustrates a typical workflow for the comparative analysis of the electronic properties of different organic linkers.
Discussion and Outlook
The electronic properties of organic linkers are fundamental to the performance of the resulting materials. While extensive data is available for common linkers such as terephthalic acid and its derivatives, there is a noticeable lack of comprehensive experimental data for less common but potentially valuable linkers like DPyBz.
The data presented in this guide highlights the tunability of electronic properties through linker functionalization. For instance, the introduction of an amino group to terephthalic acid in UiO-66-NH₂ leads to a significant reduction in the band gap compared to the parent UiO-66, which can enhance its performance in photocatalytic applications. Similarly, the incorporation of sulfonic acid groups into the H₂BPDC linker dramatically increases the proton conductivity of the resulting MOF.
Future research should focus on the systematic experimental investigation of a wider range of organic linkers, including DPyBz, to build a comprehensive database of their electronic properties. This will enable a more rational design of materials with tailored electronic characteristics for specific applications in electronics, energy conversion, and beyond. Furthermore, computational studies can play a crucial role in predicting the electronic properties of new and hypothetical linkers, guiding synthetic efforts towards the most promising candidates.
Safety Operating Guide
Proper Disposal of 1,4-Di(pyridin-4-yl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 1,4-di(pyridin-4-yl)benzene, a compound that requires careful management due to its potential hazards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data, this compound is known to cause skin and eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following steps outline a general procedure for its safe disposal:
-
Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical. Avoid mixing it with other waste streams to prevent unforeseen chemical reactions.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols. The date of waste generation should also be included.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and final disposal.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon contact with skin. |
| Causes serious eye irritation | H319 | Can result in pain, redness, and potential damage to the eyes. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract. |
| Harmful to aquatic life with long lasting effects | H412 | Poses a long-term threat to aquatic ecosystems. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 1,4-DI(Pyridin-4-YL)benzene
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,4-DI(Pyridin-4-YL)benzene (CAS No. 113682-56-7). It is intended for researchers, scientists, and drug development professionals.
Disclaimer: This information is based on available safety data for this compound. However, it is imperative to obtain and review the full Safety Data Sheet (SDS) from your supplier before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, typically a white to light yellow powder or crystal, and is classified as an irritant. Based on available data, the primary hazards are skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Weighing and Transferring Solid | Chemical safety goggles, nitrile gloves, lab coat, and a dust mask or work in a ventilated fume hood. |
| Solution Preparation and Handling | Chemical safety goggles, nitrile gloves, and a lab coat. All work should be conducted in a chemical fume hood. |
| Waste Disposal | Chemical safety goggles, nitrile gloves, and a lab coat. |
Hazard Summary:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an eye wash station and safety shower readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement of the chemical.
2. Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound inside a chemical fume hood to avoid inhalation of dust.
-
Use anti-static weigh boats to prevent scattering of the powder.
-
Carefully transfer the desired amount of this compound to your reaction vessel.
3. Solution Preparation:
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
If sonication or heating is required to dissolve the solid, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Reaction and Work-up:
-
Conduct all reactions in a chemical fume hood.
-
Monitor the reaction for any signs of unexpected reactivity.
-
During work-up, be mindful that the compound may be present in both aqueous and organic layers, depending on the pH and solvents used.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain.[1]
Visual Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
